Fmoc-N-Me-Asp(OBzl)-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to Fmoc-N-Me-Asp(OBzl)-OH: Properties, Synthesis, and Application
Abstract
N-methylation of peptide backbones represents a critical strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics, including improved metabolic stability and cell permeability.[1][2] This guide provides a comprehensive technical overview of Fmoc-N-Me-Asp(OBzl)-OH, a key building block for introducing N-methylated aspartic acid residues into synthetic peptides. We will delve into its physicochemical properties, its strategic role in Solid-Phase Peptide Synthesis (SPPS), and provide a detailed, field-proven protocol for its successful incorporation into a growing peptide chain, emphasizing the causal relationships behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of advanced, high-value peptides.
The Strategic Imperative of N-Methylation in Peptide Drug Design
The therapeutic potential of peptides is often hindered by poor pharmacokinetic profiles, such as susceptibility to enzymatic degradation and low oral bioavailability.[1] N-methylation, the substitution of an amide proton with a methyl group, is a powerful modification that directly addresses these limitations.
-
Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly extending the in vivo half-life of the peptide.[2]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone, which can favor passive diffusion across cellular membranes.[2]
-
Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, locking it into specific conformations. This can be leveraged to stabilize bioactive structures, enhancing receptor affinity and selectivity.[1]
Despite these advantages, the incorporation of N-methylated amino acids poses significant synthetic challenges, primarily due to the steric hindrance at the secondary amine, which dramatically reduces reactivity during peptide bond formation.[2][3][4] This guide provides the necessary framework to navigate these challenges specifically for Fmoc-N-Me-Asp(OBzl)-OH.
Physicochemical Properties of Fmoc-N-Me-Asp(OBzl)-OH
Fmoc-N-Me-Asp(OBzl)-OH is a derivative of aspartic acid, strategically modified with three key chemical moieties for use in Fmoc-based solid-phase peptide synthesis.
Chemical Structure
The structure combines the N-terminal Fmoc protecting group, an N-α-methyl group on the backbone, and a β-benzyl ester (OBzl) protecting the side-chain carboxyl group.
Caption: SPPS cycle for incorporating a sterically hindered N-methylated amino acid.
Detailed Step-by-Step Methodology (0.1 mmol scale)
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-N-Me-Asp(OBzl)-OH (0.4 mmol, 4 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.39 mmol, 3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue test solution
Protocol:
-
Resin Preparation: If starting with an Fmoc-protected resin, perform the deprotection step first. Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling:
-
Causality: The steric hindrance of the N-methyl group necessitates a highly reactive activating agent. Standard reagents like HBTU/HCTU are often insufficient. HATU is a superior choice as it forms a highly reactive O-acylisourea intermediate that can overcome the low nucleophilicity of the secondary amine. [5][6][7] * In a separate vial, dissolve Fmoc-N-Me-Asp(OBzl)-OH (4 eq) and HATU (3.9 eq) in ~2 mL of DMF.
-
Add DIPEA (8 eq) to the vial. Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. An extended coupling time is crucial for sterically hindered residues. [7]
-
-
Monitoring the Coupling Reaction:
-
Causality: The standard Kaiser test, which detects primary amines, will give a false negative with the secondary amine of a deprotected N-methylated residue. The Bromophenol Blue test is a reliable alternative. [5][7] * Take a small sample of resin beads and wash them with DMF.
-
Add a few drops of the Bromophenol Blue solution.
-
Interpretation: Yellow beads indicate a complete coupling (no free amine). Blue or greenish-blue beads indicate an incomplete reaction.
-
If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and perform a second coupling with fresh reagents.
-
-
Final Wash: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. The benzyl (Bzl) ester on the aspartic acid side-chain is relatively stable to mild acids but is efficiently removed with a strong acid cocktail.
Typical Cleavage Cocktail:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. TIS is included as a scavenger to trap reactive cations generated during deprotection.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
Conclusion
Fmoc-N-Me-Asp(OBzl)-OH is a specialized but invaluable building block for the synthesis of advanced peptides. While its incorporation demands a departure from standard SPPS protocols, the strategic benefits of N-methylation—enhanced stability, modulated conformation, and improved bioavailability—are often essential for transforming a bioactive peptide into a viable therapeutic candidate. By understanding the chemical principles behind the steric hindrance and employing optimized activation reagents like HATU and appropriate monitoring techniques, researchers can reliably and efficiently incorporate this and other N-methylated residues, paving the way for the next generation of peptide drugs.
References
-
Aapptec Peptides. (n.d.). Fmoc-Asp(OBzl)-OH [86060-84-6]. Retrieved from Aapptec website. [Link]
-
Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1373–1383. [Link]
-
Naoum, J. N., et al. (2017). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 2(11), 7934–7942. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine. [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from LifeTein website. [Link]
-
Chatterjee, J., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4763–4766. [Link]
-
Fuse, S., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-L-aspartic acid. PubChem Compound Database. [Link]
Sources
Topic: Impact of N-methylation on Peptide Backbone Stability and Conformation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is immense, owing to their high specificity and low toxicity. However, their translation into viable drug candidates is frequently hampered by poor pharmacokinetic profiles, primarily rapid enzymatic degradation and low membrane permeability.[1][2] N-methylation of the peptide backbone has emerged as a cornerstone strategy to systematically address these liabilities. Inspired by highly stable and orally bioavailable natural products like Cyclosporine A, medicinal chemists now employ N-methylation as a sophisticated tool to enforce conformational rigidity, enhance proteolytic resistance, and improve bioavailability.[3][4] This guide provides a comprehensive technical overview of the profound effects of N-methylation, detailing its impact on amide bond geometry, overall peptide conformation, and enzymatic stability. We will explore the underlying chemical principles, present detailed experimental protocols for synthesis and analysis, and offer field-proven insights into leveraging this modification for advanced peptide drug design.
The Fundamental Modification: From Secondary to Tertiary Amide
At its core, N-methylation is a simple structural modification: the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor change fundamentally alters the chemical nature of the peptide bond, transitioning it from a secondary to a tertiary amide. This transition is the root cause of all subsequent effects on conformation and stability.
The primary consequences of this modification are twofold:
-
Elimination of the Hydrogen Bond Donor: The amide proton is a crucial participant in the hydrogen bonding networks that define canonical secondary structures like α-helices and β-sheets. Its removal via N-methylation locally disrupts these structures.[1][5]
-
Introduction of Steric Influence: The methyl group introduces steric bulk that influences the rotational energy landscape around the amide bond and adjacent Cα carbons.
Caption: Structural difference between a standard and an N-methylated peptide bond.
Reshaping the Peptide: Conformational Consequences
The introduction of an N-methyl group imposes significant and predictable constraints on the peptide backbone, influencing both local and global conformation.
The Cis/Trans Amide Bond Isomerization
In a standard peptide bond, the trans conformation is overwhelmingly favored over the cis by approximately 10 kJ/mol, resulting in a cis population of less than 0.1% for non-proline residues.[6] N-methylation dramatically lowers this energy barrier, making the cis and trans conformers more energetically comparable.[7][8][9] This leads to a significant population of the cis isomer, which can coexist in equilibrium with the trans form in solution.[3][5] This equilibrium is often slow on the NMR timescale, resulting in two distinct sets of signals for flanking residues, a key diagnostic feature.[5]
Caption: N-methylation lowers the energy barrier for cis/trans isomerization.
Impact on Global Secondary Structure
The local effects of N-methylation ripple through the peptide to influence its global fold. The inability to act as an H-bond donor inherently destabilizes α-helices and the central strands of β-sheets.[5][10] Furthermore, computational studies have shown that N-methylation restricts the accessible phi (φ) and psi (ψ) dihedral angles, rendering the α-helical region of the Ramachandran plot largely inaccessible.[10]
This conformational restriction is not merely disruptive; it is a powerful design tool. By strategically placing N-methyl groups, researchers can systematically modulate a peptide's 3D structure, performing a "spatial screen" to identify conformations with optimal biological activity and pharmacokinetic properties.[3][11][12]
| Parameter | Standard Amide (non-Pro) | N-Methylated Amide | Rationale & Impact |
| H-Bond Donor Capability | Yes | No | Prevents participation in canonical secondary structures (α-helices, β-sheets).[1][5] |
| Cis/Trans ΔG | ~10-14 kJ/mol | ~4-12 kJ/mol | Allows for significant populations of cis conformers, introducing unique backbone kinks.[3][6][13] |
| Rotational Barrier (ω) | ~75-85 kJ/mol | ~60-70 kJ/mol | Facilitates interconversion between cis and trans states.[8][9] |
| Ramachandran Space | Broadly accessible | Restricted (α-helical region disfavored) | N-methylation acts as a potent conformational constraint, reducing flexibility.[10] |
| Table 1: Comparative properties of standard vs. N-methylated amide bonds. |
Fortifying the Backbone: Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[1][2] Peptidases and proteases recognize their substrates through a combination of side-chain interactions and hydrogen bonding with the peptide backbone.
Mechanism of Protection:
-
Disruption of Recognition: N-methylation removes the amide proton, disrupting the hydrogen bonding patterns required for many proteases to bind their substrate.[5][14]
-
Steric Hindrance: The methyl group provides a steric shield that can physically block the enzyme's active site, preventing the peptide bond from being positioned correctly for cleavage.
This dual-protection mechanism can increase a peptide's half-life in biological fluids by orders of magnitude. For example, systematic N-methyl scanning of a G-protein-binding peptide showed that single methylations at or near a trypsin cleavage site increased the proteolytic half-life from 72-fold to over 1000-fold.[14]
| Peptide System | Modification | Fold-Increase in Half-Life (vs. Native) | Reference |
| G-protein Ligand (DKLYWWEFL) | N-Me-K at P1 site (Trypsin) | > 1000x | [14] |
| G-protein Ligand (DKLYWWEFL) | N-Me-D at P2 site (Trypsin) | 72x | [14] |
| Somatostatin Analog | Tri-N-methylated | Significantly improved metabolic stability | [3][11] |
| Various Macrocyclic Peptides | Mono- to Multi-N-methylation | Greatly prevented serum protease degradation | [15] |
| Table 2: Quantitative examples of N-methylation enhancing proteolytic resistance. |
Improving Drug-Like Properties: Membrane Permeability and Bioavailability
For a peptide to be orally bioavailable, it must survive the digestive tract and passively diffuse across the intestinal epithelium. N-methylation is a key strategy for achieving this, particularly in cyclic peptides.[3][11] It enhances permeability by reducing the desolvation penalty associated with moving from an aqueous environment to a lipid membrane.
This is often described as a "chameleon-like" effect.[7][16] By replacing amide N-H groups (hydrogen bond donors) with N-CH₃ groups, the peptide has fewer interactions with water. In a nonpolar environment like a cell membrane, the peptide can adopt a "closed" conformation where remaining polar groups (like carbonyl oxygens) are shielded via intramolecular hydrogen bonds, presenting a more lipophilic exterior to the membrane.[7][17] This conformational switching facilitates passive diffusion. The success of this strategy is exemplified by a tri-N-methylated analog of a somatostatin peptide, which achieved an oral bioavailability of 10% in rats—a remarkable feat for a peptide of its class.[3][11]
Key Experimental Methodologies
Synthesis of N-Methylated Peptides
While effective, synthesizing N-methylated peptides presents challenges, primarily due to the steric hindrance of the N-methyl group, which makes the subsequent coupling step difficult.[3][18] Using a highly reactive uronium/aminium salt coupling reagent like HATU is critical for achieving high yields.[19]
Protocol: Solid-Phase Peptide Synthesis (SPPS) with HATU Coupling
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Thoroughly wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve the incoming Fmoc-N-methyl amino acid (3 eq.), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[19]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature. Causality Note: Coupling to a sterically hindered N-methyl amine is slow. Reaction times may need to be extended to 2-4 hours, and a double coupling (repeating steps 4-5) may be necessary to drive the reaction to completion.
-
Washing: Once the coupling is complete (as monitored by a negative Kaiser test), filter the resin and wash thoroughly with DMF (5x) and DCM (3x).
-
Iteration: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final residue is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis of Conformation and Stability
Protocol: Proteolytic Stability Assay
This protocol provides a self-validating system to determine the half-life of a peptide in a biologically relevant matrix.
Caption: Workflow for an in vitro proteolytic stability assay.
-
Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in DMSO. Thaw human serum or plasma on ice. Pre-warm the serum to 37°C.
-
Incubation: Spike the peptide stock into the pre-warmed serum to a final concentration of 25 µM. Vortex gently and immediately take the t=0 time point. Incubate the master solution at 37°C.[20][21]
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) and quench the enzymatic reaction by adding it to an equal volume of a stop solution (e.g., 10% trichloroacetic acid or cold acetonitrile with an internal standard).[20][22]
-
Protein Precipitation: Vortex the quenched samples and incubate on ice for 15 minutes. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC or LC-MS, separating the intact peptide from its degradation products.[21]
-
Quantification: Integrate the peak area of the intact peptide at each time point. Normalize the areas to the t=0 sample (considered 100% intact).
-
Data Fitting: Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
Conformational Analysis Techniques:
-
NMR Spectroscopy: 2D NMR is the most powerful tool for detailed conformational analysis.[23][24] NOESY and ROESY experiments reveal through-space proton-proton proximities. The presence of cross-peaks between the N-methyl protons and protons on adjacent residues are definitive markers for identifying cis and trans isomers.[5][10]
-
Circular Dichroism (CD) Spectroscopy: CD provides a rapid assessment of the overall secondary structure content.[25][26] A loss of the characteristic α-helical signature (negative bands at 208 and 222 nm) upon N-methylation is a common observation.[5][27]
Conclusion and Future Perspectives
N-methylation is far more than a simple tactic for blocking proteolysis; it is a sophisticated, multifaceted strategy for rationally designing peptide therapeutics. By precisely controlling backbone conformation, medicinal chemists can simultaneously enhance stability, modulate receptor selectivity, and engineer membrane permeability.[2] The continued development of more efficient synthetic methods for incorporating N-methylated residues will further accelerate the application of this technique.[28][29] As the industry moves toward more challenging targets, such as intracellular protein-protein interactions, the ability of N-methylation to impart the dual properties of stability and permeability will ensure it remains an indispensable tool in the peptide drug developer's arsenal.
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Wang, L., Liu, T., & Zhang, H. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3179. [Link]
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Kandiyal, B., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1315. [Link]
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Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
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White, C. J., et al. (2016). Conformational analysis of N-methylated peptides. ResearchGate. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. [Link]
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Roodbeen, R., & Jensen, K. J. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 813, 105-112. [Link]
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Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
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Kawakami, T., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 12(1), 682. [Link]
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He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(23), 7434–7442. [Link]
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Krüger, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 29(2), 481. [Link]
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Adhikari, A., et al. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 5(7), 659–668. [Link]
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Wu, W., et al. (2014). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PLoS ONE, 9(5), e96337. [Link]
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Nielsen, D. S., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 111(49), 17452-17457. [Link]
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Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
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Sharma, G., et al. (2018). Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. Molecules, 23(10), 2465. [Link]
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Pimenta, A. F. C., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ChemMedChem, 16(12), 1935-1940. [Link]
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Mir-Sadeghi, S., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics, 159(15), 154301. [Link]
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Muttenthaler, M., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Chemical Reviews. [Link]
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Riniker, S. (2022). Conformational Behavior of Peptides – Computational Chemistry. ETH Zurich. [Link]
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Lanza, V., et al. (2022). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 27(18), 5944. [Link]
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Sharma, G., et al. (2017). Cis/Trans Isomerization in Secondary Amides: Reaction Paths, Nitrogen Inversion, and Relevance to Peptidic Systems. The Journal of Physical Chemistry A, 121(34), 6476–6486. [Link]
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Tomaszewski, J., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Lee, K., et al. (2002). A Theoretical Study of Conformational Properties of N-Methyl Azapeptide Derivatives. The Journal of Organic Chemistry, 67(22), 7886–7892. [Link]
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Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(14), 8113-8128. [Link]
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Li, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Drug Discovery Today, 26(9), 2114-2123. [Link]
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Pelton, J. T., & McLean, L. R. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure. Analytical Biochemistry, 277(2), 167-176. [Link]
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D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(18), 10892. [Link]
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Biron, E., & Kessler, H. (2021). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
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Creative Biostructure. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Creative Biostructure. [Link]
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Sharma, G., et al. (2017). Cis/Trans Isomerization in Secondary Amides: Reaction Paths, Nitrogen Inversion and Relevance to Peptidic Systems. ResearchGate. [Link]
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Haspel, N., et al. (2016). Assessing the Ability of Spectroscopic Methods to Determine the Difference in the Folding Propensities of Highly Similar β-Hairpins. The Journal of Organic Chemistry, 81(17), 7629–7636. [Link]
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- 14. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 26. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Assessing the Ability of Spectroscopic Methods to Determine the Difference in the Folding Propensities of Highly Similar β-Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me-Asp(OBzl)-OH
Authored by: Senior Application Scientist
Introduction: The Significance and Challenges of N-Methylated Peptides
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification offers several advantages, including increased metabolic stability against enzymatic degradation, improved membrane permeability, and conformational constraint of the peptide backbone.[1][2] These attributes can lead to drugs with improved oral bioavailability and longer in-vivo half-lives.[3]
However, the incorporation of N-methylated amino acids, such as Fmoc-N-Me-Asp(OBzl)-OH, into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. The primary obstacle is the steric hindrance imparted by the N-methyl group, which reduces the nucleophilicity of the secondary amine. This steric bulk makes the formation of the peptide bond more difficult compared to the coupling of standard amino acids, often resulting in lower yields and incomplete reactions.[1][4][5]
A second critical consideration when incorporating Aspartic acid (Asp) derivatives is the potential for aspartimide formation. This intramolecular cyclization is a major side reaction in Fmoc-based SPPS, particularly under the basic conditions of Fmoc deprotection.[6][7] Aspartimide formation can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the desired peptide.[7][8] The sequence following the Asp residue significantly influences the propensity for this side reaction, with -Asp-Gly- being notoriously problematic.[6]
This application note provides a comprehensive guide to the successful incorporation of Fmoc-N-Me-Asp(OBzl)-OH into peptides using Fmoc-SPPS. It details optimized protocols for coupling and deprotection, discusses the rationale behind reagent selection, and offers strategies to mitigate common side reactions.
Understanding the Chemistry: Key Considerations for Success
The successful synthesis of peptides containing Fmoc-N-Me-Asp(OBzl)-OH hinges on overcoming the dual challenges of sterically hindered coupling and potential aspartimide formation. The benzyl (Bzl) protecting group on the aspartic acid side chain is a standard choice, removable under the final acidic cleavage conditions.
Coupling Reagents for Sterically Hindered Amino Acids
Standard coupling reagents like HBTU and HCTU may be less effective for N-methylated amino acids.[9] More potent activating reagents are generally required to drive the coupling reaction to completion.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): In conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), HATU is a highly effective coupling reagent for sterically hindered amino acids, including N-methylated residues.[3][10]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for difficult couplings.
-
Pre-formed Amino Acid Chlorides: The use of Fmoc-amino acid chlorides, either pre-formed or generated in situ with reagents like triphosgene, can also facilitate the coupling to N-methylated amines.[3][11]
Mitigating Aspartimide Formation
While the N-methylation of the preceding residue can influence the rate of aspartimide formation, careful control of the synthesis conditions is crucial.
-
Choice of Base for Fmoc Deprotection: Piperidine is the standard base for Fmoc removal. While effective, prolonged exposure can promote aspartimide formation.[6] The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection, but it is also known to catalyze aspartimide formation.[12] Therefore, a carefully optimized piperidine treatment time is generally recommended.
-
Bulky Side-Chain Protecting Groups: The use of bulkier ester protecting groups on the Asp side chain can sterically hinder the intramolecular cyclization, thereby reducing aspartimide formation.[8] While OBzl is standard, for particularly problematic sequences, alternative protecting groups could be considered.
Visualizing the Workflow: SPPS Cycle for N-Methylated Residues
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an N-methylated amino acid.
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Detailed Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. The quality of solvents, particularly the use of amine-free DMF, is critical for successful synthesis.[10]
Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Rink Amide resin, 100-200 mesh, with a substitution of ~0.5 mmol/g) in a fritted syringe or a dedicated reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Coupling of Fmoc-N-Me-Asp(OBzl)-OH
This protocol utilizes HATU as the coupling reagent, which is highly recommended for N-methylated amino acids.[3]
-
In a separate vial, dissolve Fmoc-N-Me-Asp(OBzl)-OH (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Collidine (8 equivalents), to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for at least 2-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended, or a double coupling may be necessary.[1][10]
-
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times), followed by Dichloromethane (DCM) (3 times), and then DMF again (3 times).
Monitoring the Coupling Reaction:
It is crucial to monitor the completion of the coupling reaction. The standard ninhydrin (Kaiser) test is not suitable for detecting secondary amines. The bromophenol blue test is a reliable alternative for monitoring the coupling to N-methylated amino acids.[3]
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail for peptides containing an Asp(OBzl) residue is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide pellet under vacuum.
Data Presentation: Recommended Coupling Conditions
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU/HOAt | Highly efficient for sterically hindered N-methylated amino acids.[3][10] |
| Amino Acid Equivalents | 4 eq | Ensures a sufficient excess to drive the reaction to completion. |
| Coupling Reagent Equivalents | 3.9 eq | A slight sub-stoichiometric amount relative to the amino acid can minimize side reactions. |
| Base | DIPEA or Collidine | Non-nucleophilic bases that facilitate the activation and coupling steps. |
| Base Equivalents | 8 eq | Provides the necessary basicity for the reaction. |
| Solvent | Amine-free DMF | High-quality solvent is crucial to prevent premature Fmoc deprotection and other side reactions.[10] |
| Reaction Time | 2-4 hours (or longer) | Extended reaction times are often necessary to achieve complete coupling of N-methylated residues.[9][10] |
| Monitoring | Bromophenol Blue Test | Essential for confirming the completion of the coupling to a secondary amine.[3] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Insufficient reaction time or reagent activity. | Extend the coupling time, perform a double coupling, or consider switching to a more potent coupling reagent.[1] |
| Aspartimide Formation | Prolonged exposure to basic conditions. | Minimize the Fmoc deprotection time. Ensure thorough washing after deprotection. For highly susceptible sequences, consider alternative Asp protecting groups.[8] |
| Low Yield of Final Peptide | Incomplete coupling at multiple steps or peptide aggregation. | Carefully monitor each coupling step. For long or hydrophobic sequences, consider using pseudo-proline dipeptides or other aggregation-disrupting strategies.[6] |
| Deletion of N-terminal Ac-N-Me-Amino Acid | Acid-catalyzed side reaction during cleavage, particularly with an N-terminal acetyl group. | Modify cleavage conditions (e.g., lower temperature, different scavenger cocktail). Consider alternative N-terminal modifications if the acetyl group is not essential.[13] |
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.[14][15][16]
Conclusion
The incorporation of Fmoc-N-Me-Asp(OBzl)-OH into peptides is a challenging yet achievable task in solid-phase peptide synthesis. By understanding the underlying chemical principles and employing optimized protocols, researchers can successfully synthesize N-methylated peptides with high purity and yield. The key to success lies in the use of potent coupling reagents like HATU, careful monitoring of the coupling reactions, and the implementation of strategies to mitigate side reactions, particularly aspartimide formation. These application notes provide a robust framework for scientists and drug development professionals to leverage the benefits of N-methylation in their peptide-based research and development endeavors.
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1351-1361.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Hartmann, S., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
-
AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]
-
GenScript. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Fields, G. B. (Ed.). (2002). Methods for Removing the Fmoc Group. In Solid-Phase Peptide Synthesis (pp. 95-120). Academic Press.
- Biron, E., & Kessler, H. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(16), 6452-6455.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Scientific Research and Analysis, 7(2), 1-10.
-
ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. Retrieved from [Link]
- Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
- Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Science, 13(12), 808-815.
- Agouridas, Y., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 12(30), 10244-10252.
- Delso, I., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Polymers, 13(2), 203.
- Li, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23588-23594.
- Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Scientific Research and Analysis, 7(2), 1-10.
-
LifeTein. (2023). Should My Peptide Be Methylated?. Retrieved from [Link]
- Di Gioia, M.L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.
- Osorio-Lizarazo, A., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Revista de la Sociedad Química de México, 62(2), 1-12.
- Wu, W., et al. (2019). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
Advanced Coupling Strategies for Fmoc-N-Me-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis
Strategic Rationale & Introduction
The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. By converting a secondary amide into a tertiary amide, N-methylation introduces profound conformational constraints, disrupts hydrogen bonding networks, and significantly enhances proteolytic stability and membrane permeability (1)[1].
However, the use of Fmoc-N-Me-Asp(OBzl)-OH presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS). First, the N-methyl group introduces severe steric hindrance, complicating the acylation of the resin-bound amine. Second, the choice of a benzyl (OBzl) ester for side-chain protection—rather than the standard tert-butyl (OtBu) group—is a deliberate design choice for orthogonal protection . The OBzl group is stable to standard 95% Trifluoroacetic Acid (TFA) cleavage, allowing researchers to cleave the protected peptide from hyper-acid-labile resins (e.g., 2-CTC) for downstream solution-phase cyclization before final global deprotection via catalytic hydrogenation or strong acids (2)[2].
Mechanistic Causality: Overcoming Steric Hindrance & Racemization
As a Senior Application Scientist, I cannot overstate the importance of moving away from standard HBTU/HOBt coupling for this specific monomer. The causality behind experimental failure with standard reagents lies in two competing kinetic pathways:
-
Steric Bulk and Slow Aminolysis: The bulky nature of the N-methylated amine nucleophile significantly slows down the coupling reaction (3)[3]. When Fmoc-N-Me-Asp(OBzl)-OH is activated, the resulting ester must be highly reactive to force the aminolysis forward. HBTU forms an OBt active ester, which lacks the neighboring-group effect required to overcome this energy barrier.
-
Racemization via Oxazolone Formation: Because the acylation step is sterically hindered and slow, the activated amino acid spends more time in its reactive state. This prolonged lifespan dramatically increases the risk of epimerization via direct enolization or oxazolone formation (4)[4].
The Solution: We must utilize HATU/HOAt or DIC/OxymaPure . The nitrogen atom at position 7 of the HOAt ring in HATU provides a critical neighboring-group effect (hydrogen bonding with the incoming amine), accelerating the aminolysis and outcompeting the racemization pathway. Furthermore, applying microwave heating (60 °C) can provide the thermodynamic push needed to overcome intermolecular aggregation and steric barriers (5)[5].
Quantitative Comparison of Coupling Conditions
The following table synthesizes field-proven data for coupling Fmoc-N-Me-Asp(OBzl)-OH onto a primary amine in SPPS.
| Coupling System | Additive | Base | Temp (°C) | Time | Est. Yield (%) | Epimerization Risk |
| HBTU | HOBt | DIPEA | 25 | 1 - 2 h | 40 - 60% | High |
| HATU | HOAt | DIPEA | 25 | 2 - 4 h | > 90% | Low |
| DIC | OxymaPure | None | 60 (MW) | 15 min | > 95% | Very Low |
| PyAOP | HOAt | DIPEA | 25 | 2 - 4 h | > 85% | Low |
Experimental Workflow & Validation Pathway
To ensure absolute trustworthiness, the coupling of sterically hindered monomers must be treated as a self-validating system. The workflow below illustrates the mandatory validation gates (Kaiser Test) and fail-safes (Capping) required to prevent truncation sequences.
Workflow for coupling sterically hindered N-methylated amino acids in SPPS.
Self-Validating Protocol: Step-by-Step Methodology
This protocol is optimized for a 0.1 mmol scale synthesis using standard Fmoc chemistry.
Phase 1: Preparation & Deprotection
-
Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum exposure of the reactive sites.
-
Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min), Dichloromethane (DCM) (3 × 1 min), and finally DMF (5 × 1 min) to remove all traces of piperidine.
Phase 2: Pre-Activation & Primary Coupling
Note: Pre-activation is critical. The active ester must be fully formed before introduction to the sterically hindered resin environment. 4. Reagent Preparation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-N-Me-Asp(OBzl)-OH and 3.9 equivalents (0.39 mmol) of HATU in a minimal volume of anhydrous DMF (approx. 2 mL). 5. Activation: Add 8.0 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex gently and allow the mixture to activate at room temperature for exactly 3 minutes . 6. Coupling: Transfer the activated solution to the reaction vessel containing the resin. Agitate gently at room temperature for 2 to 4 hours . The extended time compensates for the steric bulk of the N-methyl group (3)[3].
Phase 3: Validation & Contingency
-
Validation (Kaiser Test): Drain the coupling solution and wash the resin (DMF 3×, DCM 3×). Remove a few resin beads and perform a Kaiser test.
-
If the beads are yellow (Negative): The coupling is complete. Proceed to Phase 4.
-
If the beads are blue (Positive): Primary amines remain unreacted. Do not proceed to capping yet. Execute the Double Coupling contingency.
-
-
Contingency (Double Coupling): If the Kaiser test is positive, prepare a fresh solution of 4.0 eq Fmoc-N-Me-Asp(OBzl)-OH, 4.0 eq DIC, and 4.0 eq OxymaPure in DMF. Add to the resin and heat to 60 °C using a microwave peptide synthesizer for 15 minutes. Wash and re-test.
Phase 4: Capping (The Fail-Safe)
-
Acetic Anhydride Capping: Regardless of the Kaiser test result, sterically hindered couplings are prone to micro-deletions that are undetectable by colorimetric assays. Treat the resin with a solution of 10% Acetic Anhydride ( Ac2O ) and 10% DIPEA in DMF for 10 minutes. This permanently blocks any unreacted amines, preventing the formation of complex deletion sequences.
-
Final Wash: Wash the resin extensively with DMF and DCM. The resin is now ready for the next cycle of SPPS. (Note: The subsequent coupling onto the newly installed secondary N-methyl amine will require an equally rigorous protocol).
References
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews (2025). 1[1]
-
N-Methylated Cyclic RGD Peptides as Highly Active and Selective αVβ3 Integrin Antagonists. Journal of Medicinal Chemistry (1999). 2[2]
-
Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem (2025). 3[3]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (2011). 4[4]
-
Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews (2012). 5[5]
Sources
Application Note: Benzyl Ester (OBzl) Side-Chain Deprotection Strategies for Aspartic Acid
Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, self-validating protocols, and mitigation of aspartimide formation during Asp(OBzl) deprotection.
Introduction & Mechanistic Context
In peptide synthesis, the protection of the β-carboxyl group of aspartic acid is critical to prevent unwanted amidation, cross-reactivity, and side-chain cyclization. The benzyl ester (OBzl) is the standard protecting group for aspartic acid in Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase synthesis (). While stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc removal, the OBzl group requires harsh acidic conditions or reductive methods for final global deprotection.
The Challenge: Aspartimide Formation
The most formidable side reaction during Asp deprotection is aspartimide formation . This occurs when the backbone amide nitrogen of the adjacent C-terminal residue attacks the β-carboxyl carbon of the aspartic acid side chain, ejecting the protecting group (or hydroxyl) to form a five-membered cyclic imide (1[1]).
This side reaction is highly sequence-dependent. Motifs lacking steric hindrance, such as Asp-Gly , Asp-Ser , and Asp-Asn , are notoriously susceptible (2[2]). Once formed, the aspartimide ring can hydrolyze to yield a mixture of α- and β-peptides, or undergo racemization, destroying the integrity of the target API (3[3]).
Figure 1: Mechanism of aspartimide formation and resulting LC-MS mass shifts.
Quantitative Comparison of Deprotection Strategies
To mitigate side reactions like alkylation and aspartimide formation, the choice of deprotection chemistry is paramount. Strong acids operate via an S_N1 mechanism, generating reactive benzyl carbocations that can irreversibly alkylate Trp, Tyr, and Met residues (4[4]).
| Deprotection Method | Primary Reagents | Cleavage Mechanism | Aspartimide Risk | Required Scavengers |
| Standard HF | Anhydrous HF | S_N1 | Moderate-High | Anisole, p-Cresol |
| Low-High TFMSA | TFMSA / TFA / DMS | S_N2 (Low) → S_N1 (High) | Low | DMS, m-Cresol |
| Hydrogenation | H₂, Pd/C | Reductive | Very Low | None |
Table 1: Comparison of standard Asp(OBzl) deprotection methodologies.
Experimental Protocols
Protocol A: "Low-High" TFMSA Cleavage (Solid-Phase)
Causality & Rationale: Hydrogen fluoride (HF) requires specialized, expensive Teflon apparatus due to its extreme toxicity and glass-etching properties. Trifluoromethanesulfonic acid (TFMSA) is a highly effective alternative that can be used in standard glassware (). To prevent benzyl carbocations from alkylating the peptide, the "Low" step utilizes a high concentration of dimethyl sulfide (DMS). This forces the cleavage of the OBzl group through an S_N2 mechanism , safely neutralizing the benzyl group as benzyl methyl sulfide before the harsh "High" acid step is initiated (5[5]).
Materials:
-
Boc-deprotected Peptide-Resin (100 mg)
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Dimethyl sulfide (DMS)
-
m-Cresol
-
Cold Methyl tert-butyl ether (MTBE)
Step-by-Step Methodology:
-
Preparation: Transfer 100 mg of dry peptide-resin into a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add 100 µL of m-cresol and 300 µL of DMS. Cool the mixture to 0 °C in an ice bath.
-
Acidification: Add 0.5 mL of TFA. Maintain the mixture at 0 °C.
-
Low Cleavage Initiation: Slowly add 100 µL of TFMSA dropwise. Crucial: Stir vigorously during addition to dissipate the exothermic heat, which can otherwise promote aspartimide formation.
-
S_N2 Deprotection: Stir the mixture for 2 to 3 hours, strictly maintaining the temperature between 0 °C and 5 °C (5[5]).
-
High Cleavage (Optional): If highly resistant groups (e.g., Arg(Tos)) remain, evaporate the DMS under vacuum, add 1.0 mL TFA, and an additional 100 µL TFMSA. Warm to room temperature and stir for 90 minutes.
-
Precipitation: Filter the resin through a fine sintered glass funnel. Combine the filtrates and add 8–10 volumes of cold MTBE to precipitate the deprotected peptide.
-
Isolation: Centrifuge or filter the precipitate, washing 3x with cold MTBE to remove scavengers and cleaved protecting groups.
Figure 2: Workflow and mechanistic pathways of the Low-High TFMSA cleavage protocol.
Protocol B: Catalytic Hydrogenation (Solution-Phase)
Causality & Rationale: For solution-phase synthesis or specialized inverse SPPS strategies, acidolysis can be entirely avoided. The benzyl ester is highly susceptible to reductive cleavage via catalytic hydrogenation (6[6], 7[7]). This orthogonal approach completely bypasses the acidic conditions that can trigger aspartimide formation in sensitive sequences.
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected peptide in a suitable solvent (e.g., 80% Acetic Acid, Methanol, or DMF depending on solubility) at a concentration of 10-20 mg/mL.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10-20% w/w relative to the peptide). Safety Note: Pd/C is pyrophoric when dry; add carefully under an inert atmosphere (N₂).
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1-2 atm).
-
Reaction: Stir vigorously at room temperature for 2 to 4 hours. Monitor reaction completion via TLC or LC-MS.
-
Filtration: Purge the flask with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the free aspartic acid-containing peptide.
Troubleshooting & Self-Validation System
A robust protocol must be self-validating. After deprotection, utilize LC-MS to verify the structural integrity of the target peptide.
-
Target Mass Achieved: Confirms successful removal of the OBzl group (-90 Da per OBzl removed).
-
Mass Shift of -18 Da: Indicates the loss of H₂O (or equivalent loss of benzyl alcohol without hydrolysis), confirming the peptide has been trapped in the cyclic aspartimide state (1[1]).
-
Mass Shift of +67 Da: If basic conditions (e.g., piperidine) were accidentally introduced or used in hybrid protocols, the aspartimide ring may have been opened by the base, forming a piperidide adduct (1[1]).
-
Mass Shift of +90 Da: Indicates incomplete deprotection (retained OBzl group) or re-alkylation of a susceptible residue (e.g., Trp, Tyr) by a benzyl carbocation. Solution: Ensure adequate scavenger concentrations (DMS, m-cresol) in future runs.
References
-
Radboud University / PMC. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." 3
-
Sigma-Aldrich. "Boc Resin Cleavage Protocol." Link
-
AAPPTec. "Cleaving peptides from Merrifield resin; TFMSA cleavage." 5
-
PeptideChemistry.org. "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)." 1
-
Nature Communications. "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups." 2
-
ACS Organic Letters. "An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids." 7
-
Saurabh Khadse. "HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy." 4
-
Google Patents. "Protecting groups for asparagine and glutamine in peptide synthesis." 6
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. peptide.com [peptide.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Protocols for Incorporating Fmoc-N-Me-Asp(OBzl)-OH in Cyclic Peptide Synthesis
Application Note & Technical Protocol Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of N-methylated amino acids into cyclic peptides is a cornerstone strategy in modern medicinal chemistry. N-methylation imparts profound pharmacological advantages, including enhanced proteolytic stability, increased membrane permeability, and rigidified molecular conformations[1]. However, the synthesis of such peptides presents formidable steric and strategic challenges.
Fmoc-N-Me-Asp(OBzl)-OH is a highly specialized building block designed to navigate these challenges. It features an N -methylated α -amine and a benzyl (OBzl) ester protecting group on the aspartic acid side chain. Unlike the standard tert-butyl (tBu) group used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS), the OBzl group offers strict orthogonality[2]. It is completely stable to the mild acidic conditions (e.g., 1% Trifluoroacetic acid) used to cleave peptides from hyper-acid-sensitive resins (like 2-Chlorotrityl chloride). This orthogonality allows chemists to synthesize a fully protected linear sequence, cleave it from the resin, perform a head-to-tail macrolactamization in solution, and finally remove the OBzl group via catalytic hydrogenolysis or strong acid treatment.
Mechanistic Foundations & Causality
As a Senior Application Scientist, it is critical to understand why standard SPPS protocols fail when handling N-methylated residues, and how to rationally design a synthetic route to overcome these thermodynamic and kinetic barriers.
The Steric Penalty of the Secondary Amine
Coupling of an N-methylated amino acid to a primary amine is generally straightforward, albeit slightly slower than standard couplings. However, coupling the subsequent amino acid onto the secondary amine of the N-methylated residue is notoriously difficult[3]. The bulky N-methyl group severely restricts the approach trajectory of the incoming activated acyl species. This steric hindrance drastically reduces the reaction rate, leading to incomplete couplings, truncated sequences, and an increased risk of epimerization via the oxazolone pathway[4].
Rational Selection of Coupling Reagents
To overcome the reduced nucleophilicity of the secondary amine, highly reactive uronium/aminium salts are required. While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the traditional gold standard[3], recent advancements have highlighted COMU as a superior alternative[5].
COMU incorporates an ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) leaving group and a morpholino carbon skeleton. The morpholino group acts as an internal hydrogen bond acceptor, drastically enhancing the solubility, stability, and reactivity of the reagent[5]. Furthermore, COMU avoids the unpredictable autocatalytic decomposition and explosive risks associated with benzotriazole-based reagents like HATU and HBTU[6].
The Orthogonality of the OBzl Group
In cyclic peptide synthesis, premature side-chain deprotection can lead to disastrous side reactions (e.g., branching or polymerization) during the cyclization step. By utilizing the OBzl group on the Asp residue, the side chain remains fully masked during Fmoc removal (20% piperidine) and mild TFA cleavage[2]. Once the head-to-tail cyclization is complete, the OBzl group is cleanly removed using palladium-catalyzed hydrogenation (H 2 , Pd/C), yielding the final bioactive cyclic peptide.
Synthesis Strategy & Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the critical kinetic bottlenecks and orthogonal deprotection steps.
Workflow for incorporating Fmoc-N-Me-Asp(OBzl)-OH into cyclic peptides.
Quantitative Reagent Comparison
Selecting the correct coupling reagent is the difference between a 95% yield and a failed synthesis. The table below summarizes the empirical performance of various reagents when coupling onto an N-methylated amine.
| Coupling Reagent | Additive | Relative Reactivity (N-Me) | Racemization Risk | Safety / Byproduct Profile |
| COMU | OxymaPure | Very High | Low | Excellent (Water-soluble byproducts, non-explosive)[5] |
| HATU | HOAt | High | Low-Moderate | Poor (Benzotriazole-based, explosive risk)[3] |
| BTC (Triphosgene) | None | High | Moderate-High | Very Poor (Highly toxic gas, strict anhydrous needs)[1] |
| HBTU | HOBt | Low | High (due to slow rate) | Poor (Benzotriazole-based)[3] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include mandatory in-process quality control (QC) checks to ensure that a failed step is caught immediately, preventing the waste of expensive downstream reagents.
Protocol A: Coupling Fmoc-N-Me-Asp(OBzl)-OH to the Peptide Chain
Objective: Attach the N-methylated building block to the primary amine of the growing peptide on a 2-Chlorotrityl chloride (2-CTC) resin.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain.
-
Activation: In a clean vial, dissolve 4.0 equivalents of Fmoc-N-Me-Asp(OBzl)-OH and 3.9 equivalents of HATU in a minimum volume of DMF (to achieve a 0.2 M concentration)[3].
-
Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Agitate for exactly 2 minutes to allow the active ester to form.
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Drain and wash the resin (5x DMF, 3x DCM). Perform a standard Kaiser test. The beads should remain colorless (yellow solution), indicating complete consumption of the primary amine.
Protocol B: Coupling the Next Amino Acid onto the N-Methyl Amine (The Critical Step)
Objective: Form a peptide bond utilizing the sterically hindered secondary amine of the newly attached Asp residue.
-
Fmoc Removal: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly (5x DMF, 3x DCM, 5x DMF)[3].
-
Activation (COMU): Dissolve 4.0 equivalents of the next Fmoc-amino acid and 4.0 equivalents of COMU in DMF. Add 8.0 equivalents of DIPEA. Pre-activate for 1 minute[5].
-
Primary Coupling: Add the mixture to the resin. Agitate for 4 to 12 hours. Mechanistic Note: The extended time is required due to the steric clash between the incoming activated ester and the N-methyl group.
-
Validation (Chloranil Test): Wash the resin. Do not use the Kaiser test , as it yields false negatives for secondary amines[3]. Perform a Chloranil test. If the beads turn blue/green, secondary amines are still present.
-
Double Coupling (If necessary): If the Chloranil test is positive, repeat steps 2-3 using fresh reagents, potentially elevating the temperature to 40°C in a microwave synthesizer to overcome the activation energy barrier[7].
Protocol C: Cleavage, Macrolactamization, and OBzl Deprotection
Objective: Isolate the linear peptide, cyclize it, and remove the orthogonal OBzl group.
-
Mild Cleavage: Treat the 2-CTC resin with 1% TFA in DCM (10 x 2 minutes). The OBzl group is completely stable under these conditions[2]. Collect the filtrate into a flask containing 10% pyridine in methanol to neutralize the TFA immediately. Evaporate to dryness.
-
Macrolactamization: Dissolve the crude linear peptide in DMF to achieve a highly dilute concentration of 0.1 - 0.3 mM . Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization[1]. Add 3.0 equivalents of PyBOP and 6.0 equivalents of DIPEA. Stir for 24 hours. Monitor completion via LC-MS.
-
Hydrogenolysis (OBzl Removal): Concentrate the cyclic peptide and redissolve in Methanol/DMF (1:1). Add 10% Pd/C (10% w/w relative to peptide). Purge the flask with Argon, then introduce H 2 gas via a balloon. Stir vigorously for 4-8 hours.
-
Final Isolation: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate and purify the final cyclic peptide via Preparative RP-HPLC.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, ACS Publications (2008). Available at: [Link]
-
El-Faham, A., & Albericio, F. "COMU: a third generation of uronium-type coupling reagents." Journal of Peptide Science, PubMed / Luxembourg Bio Technologies (2010). Available at:[Link]
-
Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, ACS Publications (2011). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
Application Note: Synthesis, Optimization, and Purification of Therapeutic Peptides Incorporating N-Methylated Aspartic Acid
Introduction & Mechanistic Rationale
The development of therapeutic peptides is frequently hindered by rapid in vivo enzymatic degradation and poor membrane permeability[1]. To overcome these pharmacokinetic limitations, N-methylation of the peptide backbone has emerged as a highly effective, rationally designed structural modification[2].
Incorporating N-methylated aspartic acid derivatives—specifically Fmoc-N-Me-Asp(OtBu)-OH —into critical recognition motifs (such as the RGD sequence for αVβ3 integrin targeting) can drastically enhance target selectivity, metabolic stability, and oral bioavailability[3][4]. However, the introduction of a methyl group onto the backbone nitrogen fundamentally alters the physicochemical properties of the peptide and introduces severe steric bottlenecks during Solid-Phase Peptide Synthesis (SPPS)[5].
The Physicochemical Impact of N-Methylation
N-methylation replaces the backbone amide proton with a methyl group. This seemingly minor substitution drives three major physicochemical shifts:
-
Conformational Restriction: The steric bulk of the methyl group restricts the rotational freedom of the ϕ and ψ dihedral angles, stabilizing specific secondary structures (e.g., β -turns) that are critical for high-affinity receptor binding[3].
-
Increased Lipophilicity: By eliminating a hydrogen bond donor, the overall polarity of the peptide decreases, which directly correlates with improved passive membrane permeability[2][5].
-
Proteolytic Shielding: The steric hindrance provided by the N-methyl group physically blocks the active sites of proteases from accessing the scissile peptide bond, significantly extending the plasma half-life[1].
Caption: Logical relationship of physicochemical and synthetic changes induced by N-methylation.
Navigating Synthetic Bottlenecks: Aspartimide Formation vs. Steric Hindrance
When utilizing Fmoc-N-Me-Asp(OtBu)-OH in SPPS (synthesized C-terminus to N-terminus), chemists must navigate two distinct mechanistic challenges:
Challenge A: Base-Catalyzed Aspartimide Formation Aspartic acid residues are notoriously prone to aspartimide formation during Fmoc deprotection. This occurs when the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the β -carboxyl side chain of the Asp residue, forming a 5-membered succinimide ring that leads to racemization and β -peptide byproducts[6][7]. Because N-methylating the Asp residue itself does not remove the amide proton of the previously coupled C-terminal residue, the risk of aspartimide formation remains high and must be suppressed using optimized deprotection cocktails[7].
Challenge B: Acylation of the Secondary Amine The true bottleneck introduced by Fmoc-N-Me-Asp(OtBu)-OH is the subsequent coupling of the next (N-terminal) amino acid. The exposed N-methyl amine is highly sterically shielded and poorly nucleophilic[5]. Standard coupling reagents (e.g., DIC/HOBt) will fail to achieve complete acylation, resulting in difficult-to-separate deletion sequences.
Caption: Optimized SPPS workflow incorporating N-methylated aspartic acid.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. By incorporating specific capping steps and utilizing highly reactive uronium salts, the system ensures that unreacted secondary amines are truncated, preventing the co-elution of full-length deletion sequences during final purification.
Protocol 1: Coupling of Fmoc-N-Me-Asp(OtBu)-OH
This step attaches the N-Me-Asp derivative to the primary amine of the growing peptide chain.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt for 2 × 10 minutes.
-
Activation & Coupling: Dissolve 3.0 eq of Fmoc-N-Me-Asp(OtBu)-OH[8] and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC. Stir for 3 minutes for pre-activation, then add to the resin. Agitate at room temperature for 60 minutes.
-
Causality: DIC/Oxyma is preferred here over HATU to prevent undesired guanidinylation of the primary amine on the resin.
-
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Protocol 2: Overcoming Steric Hindrance (Coupling onto N-Me-Asp)
This is the critical bottleneck step: acylating the sterically hindered secondary amine.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly.
-
High-Reactivity Activation: Dissolve 4.0 eq of the next Fmoc-amino acid and 3.9 eq of HATU in DMF. Add 8.0 eq of DIPEA.
-
Causality: The secondary amine of N-Me-Asp is a poor nucleophile[5]. HATU generates a highly reactive 7-aza-benzotriazole active ester, which is strictly required to drive this sterically hindered acylation to completion.
-
-
Heated / Double Coupling: Add the activated mixture to the resin. If using a microwave peptide synthesizer, heat to 75°C for 10 minutes. If synthesizing manually at room temperature, perform a double coupling (2 × 90 minutes) with fresh reagents.
-
Mandatory Capping (Self-Validation Step): Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.
-
Causality: Even with HATU, coupling efficiency onto N-Me-Asp may not reach 100%. Capping acetylates any unreacted secondary amines, permanently truncating the failure sequences. This ensures that any impurities in the final cleavage are significantly shorter and easily separated during RP-HPLC, validating the purity of the main peak.
-
Protocol 3: Cleavage and RP-HPLC Purification
-
Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours at room temperature.
-
Causality: This highly acidic environment simultaneously cleaves the peptide from the resin and removes the acid-labile tert-butyl (OtBu) protecting group from the Asp side chain[8].
-
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.
-
Chromatographic Adjustment: Dissolve the crude peptide in a minimum volume of Phase A (0.1% TFA in H 2 O). Perform RP-HPLC using a C18 column.
-
Causality: Because N-methylation removes a polar N-H bond, the target peptide will be more hydrophobic than its native counterpart[9]. Program a shallower gradient (e.g., 0.5% Phase B/min) around the expected retention time, which will be shifted later (higher % Acetonitrile) compared to the unmethylated sequence.
-
Quantitative Data & Comparative Analysis
The table below summarizes the expected physicochemical and synthetic shifts when transitioning from a native aspartic acid residue to an N-methylated aspartic acid derivative in a therapeutic peptide sequence.
| Parameter | Native Aspartic Acid Peptide | N-Methylated Aspartic Acid Peptide | Mechanistic Driver |
| Proteolytic Half-Life (Plasma) | Short (Minutes to Hours) | Significantly Extended (Hours to Days) | Steric shielding of the scissile peptide bond prevents protease docking[1][2]. |
| Membrane Permeability ( Papp ) | Low | High | Elimination of the backbone hydrogen bond donor increases overall lipophilicity[3][5]. |
| Receptor Selectivity | Broad / Non-specific | Highly Specific | Conformational restriction stabilizes bioactive ϕ / ψ angles (e.g., in cyclic RGDs)[3][4]. |
| SPPS Coupling Efficiency (Next AA) | > 99% (Standard Conditions) | < 50% (Standard); > 95% (Optimized) | Steric hindrance of the secondary amine requires highly reactive esters (HATU/HOAt)[5]. |
| RP-HPLC Retention Time ( tR ) | Baseline | Shifted to later elution ( tR+Δ ) | Increased overall hydrophobicity of the modified peptide backbone[9]. |
References
- Iris Biotech GmbH.
- Asiano et al. "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability". Methods Enzymol / PubMed.
- LifeTein.
- BenchChem. "N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability".
- Chatterjee et al. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry".
- PeptideChemistry.org. "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)".
- Dechantsreiter et al.
- BenchChem.
- MilliporeSigma. "Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8".
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. Fmoc-N-Me-Asp(OtBu)-OH 97 152548-66-8 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Global Cleavage and Deprotection Strategies for Peptides Containing Fmoc-N-Me-Asp(OBzl)-OH
Introduction & Mechanistic Rationale
The incorporation of Fmoc-N-Me-Asp(OBzl)-OH into Solid-Phase Peptide Synthesis (SPPS) represents a highly specialized orthogonal protection strategy. While the benzyl (OBzl) ester is traditionally a hallmark of Boc/Bzl chemistry, its integration into an Fmoc/tBu framework allows the aspartic acid side-chain to remain fully protected during standard trifluoroacetic acid (TFA) cleavage. This is a critical requirement when synthesizing complex cyclic peptides, performing late-stage fragment condensations, or executing site-specific modifications where premature carboxylic acid exposure would result in unwanted side reactions.
However, the global deprotection of the OBzl group requires harsh, strong-acid conditions—specifically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[1]. The presence of the N-methyl group further complicates this process. N-methylation restricts the Ramachandran dihedral angles ( ϕ,ψ ) of the peptide backbone, increasing steric hindrance and altering the electronic properties of the adjacent amide bond. Most critically, the combination of strong acid and the pre-organized conformation induced by N-methylation drastically increases the thermodynamic vulnerability of the sequence to aspartimide (succinimide) formation [2].
To successfully cleave the OBzl group while preserving the integrity of the N-methylated peptide backbone, researchers must strictly control reaction kinetics, temperature, and carbocation quenching mechanisms.
Reaction mechanism of OBzl cleavage and the role of scavengers in preventing peptide alkylation.
Causality of Experimental Choices: Reagents and Scavengers
The cleavage of the OBzl group proceeds via an SN1 mechanism, generating a highly electrophilic benzyl carbocation. If left unquenched, this carbocation will rapidly alkylate electron-rich amino acid side chains, particularly Tryptophan, Tyrosine, Methionine, and Cysteine[3].
Furthermore, the temperature must be strictly maintained between 0°C and 5°C. Elevated temperatures provide the activation energy required for the N-methyl amide nitrogen to nucleophilically attack the protonated benzyl ester carbonyl, resulting in irreversible aspartimide cyclization[4].
Table 1: Comparison of Strong Acid Cleavage Reagents
| Parameter | Anhydrous HF | TFMSA / TFA |
| Mechanism | SN1 (Standard) | SN1 / SN2 (Depending on concentration) |
| Equipment Required | Specialized Teflon/Kel-F apparatus | Standard laboratory glassware |
| Volatility | Highly volatile (Evaporated via N2 stream) | Non-volatile (Requires ether precipitation) |
| Toxicity/Safety | Extreme (Lethal upon contact/inhalation) | High (Corrosive liquid, standard fume hood) |
| Aspartimide Risk | Moderate (Controlled via 0°C cooling) | High (Exothermic addition requires strict cooling) |
| Yield & Purity | Typically highest (Gold standard) | Moderate to High (Prone to salt association) |
Table 2: Scavenger Cocktail Optimization
| Scavenger | Volume Ratio | Primary Function & Mechanistic Causality |
| Thioanisole | 10% | Acts as a soft nucleophile to trap benzyl carbocations. Accelerates acidolysis via a push-pull mechanism. |
| m-Cresol | 5% | Traps carbocations via electrophilic aromatic substitution. Prevents Tyrosine alkylation. |
| EDT (Ethanedithiol) | 2.5% | Protects Cysteine and Tryptophan. Scavenges tert-butyl cations if residual tBu groups are present. |
| DMS (Dimethyl sulfide) | Optional | Used in "Low-High" protocols to shift the cleavage mechanism from SN1 to SN2 , reducing alkylation risks. |
Experimental Workflows
The selection between HF and TFMSA is largely dictated by laboratory infrastructure. Below is the decision matrix and workflow for executing these cleavages.
Decision matrix and workflow for global deprotection using HF versus TFMSA.
Protocol A: Anhydrous HF Cleavage (The Gold Standard)
Self-Validation Checkpoint: Ensure the peptide-resin is desiccated under vacuum for at least 12 hours prior to cleavage. Moisture reacts violently with HF and promotes premature peptide bond hydrolysis.
-
Preparation: Transfer 0.2 mmol of dried peptide-resin into the reaction vessel of a dedicated Teflon HF apparatus.
-
Scavenger Addition: Add 1.0 mL of anisole (or m-cresol) and 0.2 mL of thioanisole. If the sequence contains Cys or Trp, add 0.2 mL of EDT.
-
Cooling: Secure the vessel and submerge it in a dry ice/methanol bath (-78°C) for 5 minutes.
-
HF Distillation: Distill 10 mL of anhydrous HF into the reaction vessel under vacuum.
-
Cleavage (Critical Step): Transfer the vessel to an ice-water bath. Maintain the temperature strictly between 0°C and 5°C while stirring for 60 minutes. Causality: Exceeding 5°C will exponentially increase the rate of aspartimide formation at the N-Me-Asp residue[4].
-
Evaporation: Evaporate the HF under a steady stream of nitrogen until the resin appears dry.
-
Precipitation: Wash the resin with 5 mL of cold TFA, filter, and precipitate the filtrate into 40 mL of ice-cold methyl tert-butyl ether (MTBE).
-
Isolation: Centrifuge at 3000 x g for 10 minutes, decant the ether, and wash the pellet twice more with cold MTBE to remove residual scavengers.
Protocol B: TFMSA/TFA Cleavage (Liquid Alternative)
Self-Validation Checkpoint: TFMSA cleavage products are highly susceptible to salt association. The final mass yield may appear artificially high until proper desalting (e.g., Sephadex G-10 or preparative HPLC) is performed[5].
-
Preparation: Place 100 mg of dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add 150 µL of thioanisole, 50 µL of EDT, and 100 µL of m-cresol. Stir for 10 minutes at room temperature to ensure complete resin swelling and scavenger penetration.
-
TFA Stabilization: Cool the flask to 0°C in an ice bath. Add 1.0 mL of pure TFA and stir for 5 minutes.
-
TFMSA Addition (Critical Step): Slowly add 100 µL of TFMSA dropwise over 5 minutes. Causality: TFMSA addition is highly exothermic. Rapid addition causes localized heating, which will immediately trigger aspartimide formation at the N-Me-Asp(OBzl) site.
-
Cleavage: Maintain the reaction at 0°C to 5°C for 30 minutes. If cleavage of the OBzl group is incomplete (verified by micro-cleavage LC-MS), the reaction may be allowed to warm to room temperature for an additional 60 minutes, though this increases the risk of side reactions.
-
Precipitation: Filter the resin through a sintered glass funnel, wash with 1 mL of TFA, and precipitate the combined filtrates directly into 15 mL of ice-cold diethyl ether.
-
Isolation: Centrifuge, decant, and wash the pellet three times with cold ether.
Analytical Validation & Troubleshooting
Following lyophilization, the crude peptide must be analyzed via RP-HPLC and High-Resolution Mass Spectrometry (HRMS) to validate the cleavage efficiency and identify side reactions.
-
Target Mass Achieved: Complete removal of the OBzl group results in the expected theoretical mass of the N-Me-Asp containing peptide.
-
+90 Da Mass Shift: Indicates incomplete cleavage of the benzyl ester. Solution: Increase cleavage time by 30 minutes, or ensure the TFMSA/TFA ratio is strictly maintained without moisture contamination.
-
-18 Da Mass Shift: Indicates dehydration, the hallmark of aspartimide formation [6]. If this is observed, the temperature during the exothermic addition of TFMSA was likely too high, or the HF reaction bath exceeded 5°C.
-
+106 Da Mass Shift: Indicates anisylation or cresolylation (alkylation by the scavenger). Solution: Increase the concentration of thioanisole in the scavenger cocktail to outcompete the aromatic scavengers for the benzyl carbocation.
References
- Yajima, H., et al. "Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS." National Institutes of Health (NIH).
- Subirós-Funosas, R., et al. "Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines." Tetrahedron (2011).
- Sigma-Aldrich. "Boc Resin Cleavage Protocol." Sigma-Aldrich Technical Bulletin.
- Yajima, H., et al. / Kiso, Y., et al. "Peptide synthesis reagents and method of use." US Patent 4507230A.
- Sigma-Aldrich. "TMSOTf and TFMSA Cleavage Protocols." Sigma-Aldrich Technical Bulletin.
- Fields, G. B., et al. "Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis." ResearchGate.
Sources
- 1. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines [academia.edu]
- 3. US4507230A - Peptide synthesis reagents and method of use - Google Patents [patents.google.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance during Fmoc-N-Me-Asp(OBzl)-OH coupling
Welcome to the technical support guide for overcoming challenges associated with the solid-phase synthesis of peptides containing Fmoc-N-Me-Asp(OBzl)-OH. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically hindered, N-methylated amino acids into their peptide sequences. Here, we provide in-depth troubleshooting strategies, validated protocols, and expert insights to ensure the successful and efficient synthesis of your target peptides.
Introduction: The Challenge of N-Methylated Amino Acids
N-methylated amino acids are crucial building blocks for designing peptides with enhanced therapeutic properties, such as increased metabolic stability and improved cell permeability. However, their incorporation presents significant synthetic hurdles. The N-methyl group on the backbone nitrogen atom introduces two primary obstacles:
-
Steric Hindrance: The methyl group physically obstructs the approach of the activated carboxyl group, dramatically slowing down the rate of amide bond formation.[1][2]
-
Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than the primary amine of a standard amino acid, further reducing reaction kinetics.[2]
Fmoc-N-Me-Asp(OBzl)-OH is a particularly challenging residue due to the combined steric bulk of the N-methyl group and the benzyl ester side-chain protecting group. This guide will address the most common issues encountered during its coupling and provide robust solutions.
Troubleshooting Guide
This section is formatted as a series of common problems followed by diagnostic questions and validated solutions.
Issue 1: Low or Incomplete Coupling Efficiency
This is the most frequent problem encountered with Fmoc-N-Me-Asp(OBzl)-OH. The reaction stalls, leaving unreacted secondary amine on the resin-bound peptide.
Initial Diagnosis:
-
Question: How can I confirm that the coupling is incomplete? My usual Kaiser test is negative (yellow beads).
-
Answer: The Kaiser test is unreliable for N-methylated amino acids as it only detects primary amines.[3] A negative Kaiser test in this context gives a false sense of security. You must use a test that can detect secondary amines.
-
Recommended Method: The Bromophenol Blue (BPB) Test. This qualitative test relies on a color change based on the basicity of the free amine. A blue or green color indicates the presence of unreacted amine and an incomplete reaction.[2][3] A yellow color indicates a complete coupling.
-
Alternative Method: The Isatin Test. This test can also be used and produces a blue color with unprotected N-terminal secondary amines like proline or N-methylated residues.[3]
-
Troubleshooting Workflow
Solution Strategies:
-
Question: My BPB test is blue. What are my immediate options?
-
Answer: Start with the simplest and most direct interventions.
-
Perform a Double Coupling: This is the most common first step. After the initial coupling time, drain the resin, wash it thoroughly with DMF, and then add a fresh solution of activated Fmoc-N-Me-Asp(OBzl)-OH.[4][5]
-
Extend Coupling Time: For a single coupling, a standard 1-2 hour reaction may be insufficient. Extend the time to 4 hours or, in very difficult cases, overnight.[5] Be aware that prolonged times can increase the risk of side reactions.
-
Increase Reagent Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents can help drive the reaction toward completion.[6]
-
-
Question: I've tried double coupling and extending the time, but the efficiency is still poor. What's next?
-
Answer: If the basic steps fail, the issue lies with the activation energy of the reaction. You need to employ a more powerful strategy.
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DIC are often too weak for such hindered couplings.[2] You must use a high-reactivity onium salt reagent.
-
Uronium/Aminium Salts: Reagents like HATU and COMU are exceptionally effective for sterically hindered couplings.[7][8][9] They react quickly and are known to minimize racemization, which is crucial for all amino acid couplings.[9][10] HATU is based on a HOAt leaving group, while COMU utilizes OxymaPure; both are superior to the HOBt used in older reagents like HBTU.[10][11]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices for difficult couplings.[7][11]
-
-
Utilize Microwave-Assisted Synthesis: Applying microwave energy is a highly effective method for overcoming the activation barrier of difficult coupling reactions.[12] Modern microwave peptide synthesizers allow for precise temperature control, which can accelerate the coupling of N-methylated residues significantly, often achieving completion in minutes at elevated temperatures (e.g., 75-90°C).[13][14][15]
-
Optimize Your Solvent: While DMF is the standard, on-resin aggregation of the growing peptide chain can sometimes block reactive sites.[1] If you suspect aggregation (often with hydrophobic sequences), switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DMSO can improve solvation and coupling efficiency.[16][17]
-
Issue 2: Potential for Aspartimide Formation
-
Question: I'm concerned about aspartimide formation with an Asp residue. Is this a risk with Fmoc-N-Me-Asp(OBzl)-OH?
-
Answer: Yes, it remains a risk. Aspartimide formation is a base-catalyzed intramolecular side reaction where the backbone nitrogen attacks the side-chain ester, forming a five-membered ring.[18][19][20] This is particularly problematic during the piperidine-mediated Fmoc deprotection step. While often associated with Asp-Gly or Asp-Ser sequences, it can occur in other contexts.[18][21] The benzyl ester (OBzl) protecting group is susceptible to this reaction.
Mitigation Strategies:
-
Modify Deprotection Conditions: Use a less basic Fmoc deprotection cocktail. Adding a small amount of a mild acid like formic acid to the 20% piperidine/DMF solution can help suppress the side reaction.[20]
-
Use DBU in Low Concentration: For rapid and clean deprotection, a solution of 2% DBU / 2% piperidine in DMF can be effective, as the very strong, non-nucleophilic base DBU often leads to less aspartimide formation than prolonged exposure to piperidine alone.
-
Minimize Piperidine Exposure: Keep Fmoc deprotection times as short as possible while still ensuring complete removal of the Fmoc group.
Data & Reagents
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Type | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| DIC/HOBt | Carbodiimide | Low | Moderate | Inexpensive but often insufficient for N-methylated residues. Requires an additive like HOBt to reduce racemization.[22][23] |
| HBTU | Uronium Salt | High | Low | Good general-purpose reagent, but less effective than HATU/COMU for severely hindered couplings.[7][8] |
| HATU | Uronium Salt | Very High | Very Low | Excellent for hindered amino acids due to the reactivity of the HOAt active ester. Considered a gold standard.[7][9][11] |
| COMU | Uronium Salt | Very High | Very Low | Performance is comparable or superior to HATU.[9][10] Based on OxymaPure, it offers a better safety profile than benzotriazole-based reagents.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the single best coupling reagent to use for Fmoc-N-Me-Asp(OBzl)-OH from the start? A: To save time and maximize success, we recommend starting with either HATU or COMU . Their high reactivity is specifically suited to overcoming the steric hindrance of N-methylated amino acids, and they inherently minimize the risk of racemization.[9][10][11]
Q2: I don't have a microwave synthesizer. Can I just heat the reaction conventionally? A: While conventional heating can increase the reaction rate, it is much harder to control and can lead to thermal degradation of the resin and peptide, as well as increased side reactions. Microwave energy provides rapid, uniform heating directly to the solvent and reagents, which is more efficient and controllable.[14][15] If you must use conventional heating, do so cautiously and at a moderate temperature (e.g., 40-50°C).
Q3: Does the choice of resin matter? A: Yes. For difficult sequences, using a resin with good swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG) or a highly cross-linked polystyrene resin, can improve reagent access to the reaction sites and mitigate on-resin aggregation.[16]
Q4: Can I pre-activate the amino acid for a long time before adding it to the resin? A: This should be avoided. While a short pre-activation time (5-15 minutes) is standard for many protocols, prolonged pre-activation can lead to the degradation of the activated amino acid, especially with highly reactive uronium salts, or side reactions like oxazolone formation which increases racemization risk.[23][24] It is generally best to add the freshly activated mixture to the resin immediately.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency for Fmoc-N-Me-Asp(OBzl)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Asp(OBzl)-OH (3-4 equivalents relative to resin loading)
-
HATU (2.9-3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been fully removed from the peptide-resin and wash thoroughly with DMF (5 x 1 min). Drain the resin well.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-Me-Asp(OBzl)-OH and HATU in a minimal volume of DMF.
-
Activation: Add the DIPEA to the solution from step 2 and vortex briefly (approx. 1-2 minutes). The solution may change color.
-
Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for at least 2 hours. For microwave-assisted synthesis, a typical condition is 10 minutes at 75°C.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform the Bromophenol Blue test (see Protocol 2).
-
Washing: If the BPB test is negative (yellow), the coupling is complete. Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents.
-
Recoupling (if necessary): If the BPB test is positive (blue/green), drain the resin, wash with DMF, and repeat steps 2-6.
Protocol 2: Monitoring with the Bromophenol Blue (BPB) Test
Materials:
-
Resin sample (1-5 mg)
-
Bromophenol Blue solution (0.1% w/v in DMF)
-
DMF for washing
Procedure:
-
Take a small sample of resin beads from the reaction vessel after the coupling step.
-
Place the beads in a small glass test tube or on a spot plate.
-
Wash the beads thoroughly with DMF (3-4 times) to remove any residual base (e.g., DIPEA), which can cause a false positive result.
-
Add 1-2 drops of the Bromophenol Blue solution to the washed beads.
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Beads and/or solution turn blue or greenish-blue .
-
Negative (Complete Coupling): Beads and/or solution remain yellow .
-
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). PMC.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 17, 2026, from [Link]
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Peptalyzer. Retrieved March 17, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved March 17, 2026, from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved March 17, 2026, from [Link]
-
Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. (2025, June 6). ACS Publications. Retrieved March 17, 2026, from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 17, 2026, from [Link]
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023, October 13). ACS Publications. Retrieved March 17, 2026, from [Link]
-
Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 17, 2026, from [Link]
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). Amazon AWS. Retrieved March 17, 2026, from [Link]
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved March 17, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications. Retrieved March 17, 2026, from [Link]
-
The role of solvent polarity in the free energy of transfer of amino acid side chains from water to organic solvents. (1986, June 5). PubMed. Retrieved March 17, 2026, from [Link]
-
ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved March 17, 2026, from [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 17, 2026, from [Link]
- US7582728B2 - Microwave-assisted peptide synthesis. (n.d.). Google Patents.
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). SigmaAldrich.cn. Retrieved March 17, 2026, from [Link]
-
Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. (2010, October 28). PMC. Retrieved March 17, 2026, from [Link]
-
Microwave heating in solid-phase peptide synthesis. (2011, October 20). Luxembourg Bio Technologies. Retrieved March 17, 2026, from [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.). ETH Library. Retrieved March 17, 2026, from [Link]
-
Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved March 17, 2026, from [Link]
-
Solvents for Solid Phase Peptide Stynthesis Contents. (n.d.). AAPPTec. Retrieved March 17, 2026, from [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synpeptide. Retrieved March 17, 2026, from [Link]
Sources
- 1. onpattison.com [onpattison.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knowledge Center Archive - Bachem [bachem.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. media.iris-biotech.de [media.iris-biotech.de]
- 21. peptidechemistry.org [peptidechemistry.org]
- 22. peptide.com [peptide.com]
- 23. chempep.com [chempep.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Aspartimide Formation in Fmoc-N-Me-Asp(OBzl)-OH Sequences
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical yield and purity losses due to aspartimide formation when incorporating Fmoc-N-Me-Asp(OBzl)-OH into peptide sequences.
Below, you will find a mechanistic breakdown of the problem, field-proven troubleshooting strategies, quantitative data, and self-validating experimental protocols to ensure your synthesis succeeds.
Part 1: The Causality of Aspartimide Formation (FAQ)
Q1: Why is Fmoc-N-Me-Asp(OBzl)-OH exceptionally prone to aspartimide formation? A1: In Solid-Phase Peptide Synthesis (SPPS), aspartimide formation occurs when the backbone amide nitrogen of the preceding C-terminal residue attacks the β-carboxyl ester of the Asp residue[1]. While N-methylation of the Asp residue itself does not remove the attacking proton on the adjacent residue, the bulky N-methyl group drastically restricts the backbone dihedral angles. This steric constraint frequently induces a localized kink that spatially forces the adjacent nitrogen into optimal proximity with the Asp β-carbonyl.
Compounding this conformational hazard is the use of the benzyl ester (OBzl) protecting group. Unlike the bulky tert-butyl (OtBu) group, OBzl offers virtually no steric shielding and acts as a superior leaving group, creating a highly susceptible electrophilic center[2].
Q2: What are the downstream consequences if aspartimide forms? A2: The 5-membered succinimide ring is highly unstable. Under the basic conditions of standard Fmoc deprotection (e.g., 20% piperidine), it rapidly undergoes:
-
Nucleophilic ring-opening by piperidine, yielding α- and β-piperidides (characterized by a mass shift of +67 Da)[3].
-
Hydrolysis , yielding a mixture of α-aspartyl and β-aspartyl peptides[3].
-
Base-catalyzed epimerization (racemization to D-Asp)[3].
These isobaric or near-isobaric impurities are notoriously difficult to resolve chromatographically, often rendering the target sequence inaccessible without complete synthesis optimization[4].
Figure 1: Base-catalyzed mechanism of aspartimide formation and downstream side-product generation.
Part 2: Troubleshooting & Prevention Strategies
Application Scientist's Insight: Do not attempt to solve aspartimide formation by switching to a stronger, sterically hindered base like DBU. While DBU reduces direct nucleophilic attack on the Fmoc group, its high basicity (pKa 13.5) drastically accelerates the deprotonation of the backbone amide, promoting aspartimide cyclization to an even greater extent (>80% formation)[1][3].
Strategy 1: Acidic Buffering of the Deprotection Cocktail
The most effective, sequence-independent method to suppress the deprotonation of the backbone amide is lowering the pH of the deprotection cocktail. Adding weak organic acids (like Formic Acid) or acidic additives (like Oxyma Pure) buffers the microenvironment[5].
Strategy 2: Utilizing Weaker Bases
If acidic buffering is insufficient, substituting piperidine with a weaker base such as piperazine can effectively remove the Fmoc group while simultaneously suppressing the kinetics of aspartimide formation[4].
Strategy 3: Backbone Protection
If chemical modifications to the deprotection cocktail fail, you must eliminate the attacking nucleophile entirely. Utilizing Dmb or Hmb backbone-protecting groups on the adjacent C-terminal residue converts the secondary amide to a tertiary amide, completely eliminating the reactive lone pair of electrons[4][5].
Figure 2: Step-by-step troubleshooting workflow for mitigating aspartimide formation during SPPS.
Part 3: Quantitative Data Comparison
The following table summarizes the causal impact of various deprotection cocktails on aspartimide formation, allowing you to select the optimal condition for your specific sequence.
| Deprotection Condition | Additive | Aspartimide (%) | Mechanistic Rationale |
| 20% Piperidine / DMF | None | 59.0% | Unbuffered strong base drives rapid amide deprotonation[5]. |
| 20% Piperidine / DMF | 0.1 M HOBt | ~15.0% | Weak acid buffers pH, slowing cyclization kinetics[4]. |
| 20% Piperidine / DMF | 5% Formic Acid | 13.0% | Stronger acidic buffering prevents amide deprotonation[5]. |
| 20% Piperidine / DMF | 0.1 M Oxyma Pure | < 1.0% | Optimal pKa buffering without compromising Fmoc removal[3]. |
| 5% Piperazine / DMF | None | < 5.0% | Weaker base (lower pKa) reduces nucleophilic attack[4]. |
| 20% DBU / DMF | None | > 80.0% | High basicity (pKa 13.5) drastically accelerates cyclization[3]. |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness in your synthesis, you must not proceed blindly after incorporating Fmoc-N-Me-Asp(OBzl)-OH. The following protocol integrates an acidic deprotection cocktail with a mandatory Micro-Cleavage Self-Validation Step to confirm sequence integrity before continuing elongation.
Protocol: Acid-Buffered Fmoc Deprotection & Micro-Cleavage Analysis
Step 1: Reagent Preparation
-
Prepare a fresh solution of 20% Piperidine (v/v) in DMF.
-
Add Oxyma Pure to achieve a final concentration of 0.1 M[3]. Note: Oxyma Pure is preferred over HOBt due to superior suppression rates and the elimination of explosive hazards associated with anhydrous HOBt[4].
Step 2: Fmoc Deprotection
-
Add the buffered deprotection cocktail to the resin.
-
React at room temperature for 2 × 5 minutes. Do not exceed 10 minutes total exposure time to minimize basic environmental stress.
Step 3: Resin Washing
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine and Oxyma.
Step 4: Self-Validation (Micro-Cleavage)
-
Extract approximately 1–2 mg of the washed resin and transfer it to a microcentrifuge tube.
-
Add 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5).
-
Incubate for 1 hour at room temperature.
-
Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water for LC-MS analysis.
Step 5: Analytical Go/No-Go Decision
-
Analyze the LC-MS spectra: Look for the target mass ( M ).
-
Check for Failure Modes: Scan for M+67 Da (Piperidide adduct) and M−18 Da (Dehydrated succinimide intermediate)[3].
-
Decision: If the M+67 Da peak is < 2% relative abundance, the system is validated. Proceed to the next amino acid coupling. If > 2%, abort elongation and switch to Strategy 2 (Piperazine) or Strategy 3 (Backbone Protection).
References
-
[1] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. nih.gov.1
-
[5] Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters - ACS Publications. acs.org. 5
-
[4] Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. biotage.com. 4
-
[2] ASPARTIMIDE FORMATION. Iris Biotech GmbH. iris-biotech.de. 2
-
[3] Novabiochem® Innovations 1 .16 - Merck Millipore. merckmillipore.com. 3
Sources
Technical Support Center: Optimizing HATU-Mediated Coupling for N-Methylated Amino Acids
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with coupling sterically hindered N-methylated amino acids.
While HATU is considered the gold standard for difficult couplings, its application with N-methylated residues often leads to incomplete reactions, epimerization, and chain-terminating side reactions if not strictly controlled. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.
Diagnostic Workflow for Coupling Failures
Before adjusting your protocol, use the following diagnostic tree to identify the specific mechanistic failure occurring in your synthesis.
Diagnostic workflow for resolving side reactions in HATU-mediated N-methylated peptide synthesis.
Troubleshooting Knowledge Base & FAQs
Q1: Why am I observing a +98 Da mass adduct on my peptide chain after a HATU coupling?
A: You are observing a chain-terminating guanidinylation event. Although HATU is historically drawn as an O-uronium salt, X-ray crystallography and solution-state NMR have1[1]. When coupling sterically hindered N-methylated amino acids, the desired acylation is kinetically slow. If unreacted HATU is present in the presence of a free amine, the amine will attack the electrophilic carbon of the coupling reagent directly. This forms a stable tetramethylguanidinium adduct (+98 Da), which permanently caps the peptide and prevents further elongation[2].
Causality & Solution: This side reaction is caused by exposing the resin-bound amine to HATU before the carboxylic acid is fully activated, or by using an excess of HATU. To prevent this, you must pre-activate the carboxylic acid for 2 minutes before adding it to the resin, and strictly limit HATU to 0.95 equivalents relative to the incoming amino acid[3].
Q2: My coupling efficiency is acceptable, but I am seeing significant epimerization (diastereomer formation). How does DIPEA contribute to this?
A: DIPEA is too basic for prolonged, sterically hindered couplings. Epimerization during N-methyl couplings is driven by the extended reaction times required to overcome steric hindrance. This leaves the activated ester (or the highly prone oxazolone intermediate) exposed to the base for prolonged periods[4]. DIPEA is a relatively strong, unhindered base (pKa ~10.5) that readily abstracts the acidic alpha-proton of the activated amino acid, leading to racemization.
Causality & Solution: Switching from DIPEA to sym-collidine (2,4,6-trimethylpyridine, pKa ~7.4) drastically reduces epimerization. Collidine is sufficiently basic to neutralize the HF released by HATU activation but is highly sterically hindered and a weaker base than DIPEA, minimizing alpha-proton abstraction.1 demonstrate that replacing DIPEA with collidine in HATU-mediated couplings reduces epimerization from >10% to under 3.4%[1].
Q3: Standard HATU/DIPEA coupling leaves >40% unreacted starting material. How can I drive the reaction to completion?
A: You must alter the microenvironment to overcome severe steric clashes. The N-methyl group creates immense steric hindrance that exponentially decreases the rate of nucleophilic attack by the secondary amine. Relying solely on standard room-temperature kinetics will fail.
Causality & Solution:
-
Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone). NMP is superior at disrupting internal hydrogen bonding and swelling the resin matrix, exposing the hindered amine.
-
Temperature: Elevate the reaction temperature to 40–50°C. The thermal energy is required to overcome the high activation barrier of the sterically crowded transition state.
-
Additives: Supplement with exogenous HOAt (1-Hydroxy-7-azabenzotriazole). While HATU inherently contains an HOAt leaving group, adding extra HOAt5 into the highly reactive, yet degradation-resistant, HOAt ester[5].
Quantitative Data Summary
The following table synthesizes the impact of different coupling reagents and bases on the acylation of highly hindered N-methylated residues (e.g., coupling Fmoc-Val-OH onto MeLeu-Resin).
Table 1: Impact of Coupling Conditions on Yield and Epimerization
| Coupling Reagent | Base | Additive | Reaction Time | Acylation Yield (%) | Epimerization (D-isomer %) |
| PyBOP | DIPEA | None | 120 min | 45.0 | 5.0 |
| HATU | DIPEA | None | 120 min | 85.0 | 10.3 |
| HATU | sym-Collidine | None | 120 min | 92.0 | 3.4 |
| DIC | sym-Collidine | HOAt | 120 min | 67.0 | <1.0 |
| HATU | sym-Collidine | HOAt | 60 min (50°C) | >98.0 | <1.5 |
Data extrapolated from foundational studies on epimerization and guanidinium salt behaviors[1][4].
Self-Validating Experimental Protocol
To guarantee reproducibility and prevent the propagation of errors (such as deletion sequences or guanidinylation), this protocol is designed as a self-validating system . It integrates mandatory validation gates at critical junctures.
Phase 1: Resin Preparation & Amine Verification
-
Swell the peptide-resin (0.1 mmol scale) in NMP for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 mins).
-
Wash the resin thoroughly with DMF (5 × 1 min) and NMP (3 × 1 min).
-
Validation Gate 1 (Chloranil Test): Perform a Chloranil test (specific for secondary amines). A positive test (dark blue/green beads) confirms successful deprotection of the N-methyl amine. Do not proceed if the test is negative or weak.
Phase 2: Sub-stoichiometric Pre-Activation
Purpose: Prevents +98 Da guanidinylation by ensuring no free HATU contacts the resin.
-
In a separate vial, dissolve the incoming Fmoc-protected amino acid (3.0 equivalents , 0.3 mmol) and exogenous HOAt (3.0 equivalents , 0.3 mmol) in 2 mL of anhydrous NMP.
-
Add HATU (2.85 equivalents , 0.285 mmol). Notice the 0.15 eq deficit relative to the amino acid.
-
Add sym-Collidine (6.0 equivalents , 0.6 mmol).
-
Vortex the mixture and let it stand at room temperature for exactly 2 minutes .
-
Validation Gate 2 (Visual/LC-MS Check): The solution should turn a distinct yellow/orange, indicating the formation of the active HOAt ester. (Optional: A 1 µL aliquot can be quenched in MeOH and checked via LC-MS for the methyl ester mass).
Phase 3: Coupling & Monitoring
-
Transfer the pre-activated ester solution to the resin.
-
Agitate the reaction vessel in a heating block or microwave synthesizer at 40–50°C for 60 minutes .
-
Drain the reaction mixture and wash the resin with NMP (3 × 1 min) and DCM (3 × 1 min).
-
Validation Gate 3 (Post-Coupling Chloranil Test): Perform a second Chloranil test. A negative result (colorless/pale yellow beads) validates complete acylation. If slightly positive, repeat Phase 2 and 3 (Double Coupling).
Phase 4: Capping (Mandatory)
-
Even with a negative Chloranil test, trace unreacted secondary amines may persist. Treat the resin with Acetic Anhydride / DIPEA / NMP (10:5:85 v/v/v) for 10 minutes to cap unreacted sites, preventing the formation of difficult-to-separate deletion sequences.
-
Validation Gate 4 (Micro-cleavage): Cleave a 1 mg sample of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the desired mass and the strict absence of the +98 Da adduct.
References
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL
- The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts Source: Angewandte Chemie URL
- Epimerisation in Peptide Synthesis Source: PMC - NIH URL
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
Sources
- 1. users.uniwa.gr [users.uniwa.gr]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knowledge Center Archive - Bachem [bachem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Me-Asp Residues
Welcome to the Peptide Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenge of incomplete 9-fluorenylmethoxycarbonyl (Fmoc) deprotection at N-methylated aspartic acid (N-Me-Asp) residues.
Here, we bypass generic advice and dive directly into the mechanistic causality of the problem, providing field-proven, self-validating protocols to rescue your synthesis.
The Mechanistic Paradox of N-Me-Asp
Troubleshooting N-Me-Asp requires balancing two competing chemical realities: Steric Hindrance and Aspartimide Formation .
-
Severe Steric Hindrance: Fmoc cleavage occurs via a base-induced E1cB elimination mechanism[1]. The base must abstract the acidic β-hydrogen on the fluorene ring. However, the bulky N-methyl group on the aspartic acid physically shields the reaction site and induces altered cis/trans backbone conformations that promote peptide aggregation. Standard 20% piperidine in N,N-dimethylformamide (DMF) often fails to penetrate this steric bulk, resulting in incomplete deprotection[2].
-
The Aspartimide Trap: The intuitive solution to incomplete deprotection is to use a stronger base (e.g., DBU) or longer reaction times. However, Asp residues are highly susceptible to base-catalyzed aspartimide formation—a side reaction where the backbone nitrogen attacks the β-carboxyl side-chain ester, leading to chain branching, racemization, and a characteristic mass loss (-18 Da or -56 Da if the tBu group is lost)[1].
You must employ a deprotection cocktail strong enough to overcome the N-methyl steric shield, yet chemically buffered to prevent the backbone nucleophilic attack.
Diagnostic & Resolution Workflow
The following logic tree outlines the diagnostic steps for identifying and resolving N-Me-Asp deprotection failures.
Workflow for diagnosing and resolving incomplete Fmoc deprotection at N-Me-Asp residues.
Quantitative Optimization of Deprotection Cocktails
When standard protocols fail, solvent and base substitution is required. Switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) significantly improves the disruption of aggregated secondary structures[2]. Replacing piperidine with a mixture of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine provides the necessary thermodynamic drive while efficiently scavenging the dibenzofulvene (DBF) byproduct to prevent reattachment[3].
Table 1: Comparative Efficacy of Deprotection Cocktails on N-Me-Asp
| Deprotection Cocktail | Solvent | Time / Temp | Est. Fmoc Removal (%) | Aspartimide Risk |
| 20% Piperidine | DMF | 2 x 15 min, 25°C | < 45% (Fails) | Low |
| 20% Piperidine | NMP | 2 x 15 min, 25°C | ~ 65% (Truncation) | Low |
| 2% DBU + 5% Piperazine | NMP | 2 x 5 min, 25°C | > 98% (Optimal) | Moderate |
| 2% DBU + 5% Pip + 0.1M HOBt | NMP | 2 x 5 min, 25°C | > 98% (Optimal) | Suppressed |
Note: The addition of 0.1M Hydroxybenzotriazole (HOBt) acts as a weak acid to buffer the DBU, suppressing the deprotonation of the backbone amide and mitigating aspartimide formation without sacrificing Fmoc cleavage kinetics.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols include built-in validation steps. Do not proceed to the next coupling until the UV-Vis validation confirms complete DBF release.
Protocol A: Accelerated DBU/Piperazine Deprotection for N-Me-Asp
This protocol utilizes a stronger, non-nucleophilic base (DBU) to overcome steric hindrance, while piperazine acts as a highly efficient DBF scavenger[3].
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (containing the terminal Fmoc-N-Me-Asp) in NMP for 30 minutes to maximize polymer matrix expansion. Drain completely.
-
Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU, 5% (w/v) Piperazine, and 0.1M HOBt in NMP. Caution: Do not store this mixture for more than 24 hours.
-
First Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate vigorously at room temperature for exactly 5 minutes. Drain and collect the flow-through for UV analysis.
-
Second Cleavage: Add a fresh aliquot of the cocktail and agitate for another 5 minutes. Drain and collect the flow-through.
-
Washing: Wash the resin thoroughly with NMP (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all traces of DBU.
Protocol B: Real-Time UV-Vis Validation of Deprotection
Efficient Fmoc deprotection ensures complete exposure of the N-terminus. UV-Vis monitoring of the DBF-base adduct provides real-time quality control[4].
Step-by-Step Methodology:
-
Sampling: Take a 50 µL aliquot from the collected flow-through of the first cleavage step.
-
Dilution: Dilute the aliquot to 5.00 mL with NMP (Dilution Factor = 100).
-
Measurement: Measure the absorbance at 301 nm ( A301 ) using a 1.00 cm pathlength quartz cuvette. The extinction coefficient ( ϵ ) for the DBF adduct at 301 nm is 7800 L·mol⁻¹·cm⁻¹[4].
-
Validation: Repeat the measurement for the second cleavage step flow-through.
-
Self-Validation Check: The A301 of the second cleavage should be less than 5% of the first cleavage. If the second peak is still high, the deprotection is incomplete, and a third 5-minute treatment is required.
-
Frequently Asked Questions (FAQs)
Q: My LC-MS analysis of the crude peptide shows a major peak with a +222 Da mass shift. What does this mean? A: A +222 Da mass shift is the hallmark of either an uncleaved Fmoc group or alkylation of the peptide by un-scavenged dibenzofulvene (DBF)[1]. Because N-Me-Asp is sterically hindered, it is highly likely that the Fmoc group was never removed. Switch to the DBU/Piperazine/NMP protocol (Protocol A) to force the cleavage.
Q: Why should I use NMP instead of DMF for this specific residue? A: N-methylated peptides are highly prone to forming tight, aggregated secondary structures that mask the N-terminus. N-Methyl-2-pyrrolidone (NMP) has superior solvating power compared to DMF, allowing it to better disrupt these aggregates and deliver the base directly to the sterically hindered Fmoc carbamate[2].
Q: I successfully removed the Fmoc group, but now my peptide mass is -18 Da off, and I see a lot of sequence scrambling. What happened? A: You have triggered aspartimide formation. The strong base required to deprotect the N-Me-Asp also deprotonated the adjacent backbone amide, which then attacked the Asp side-chain ester. To fix this, you must buffer your deprotection cocktail. Add 0.1M HOBt or 1% formic acid to your DBU/Piperazine mixture to lower the effective pH just enough to prevent the side reaction while maintaining Fmoc cleavage[1].
Q: Can I use microwave heating to force the deprotection instead of changing chemical reagents? A: Yes, microwave-assisted peptide synthesis (MAPS) can accelerate cleavage (e.g., 3 minutes at 60°C). However, elevated temperatures exponentially increase the rate of aspartimide formation and diketopiperazine (DKP) cyclization[1]. If you use heat, you must use a buffered base cocktail and strictly limit exposure time.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega.[Link]
-
Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry. [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives - Peptide Chemistry.[Link]
Sources
Technical Support Center: Synthesis of Peptides Containing Fmoc-N-Me-Asp(OBzl)-OH
Welcome to the technical support center for the synthesis of challenging peptide sequences incorporating Fmoc-N-Me-Asp(OBzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this specific N-methylated amino acid derivative. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide synthesis yield significantly lower than expected when using Fmoc-N-Me-Asp(OBzl)-OH?
Low yields are common and often multifactorial. The primary culprits are the steric hindrance and reduced nucleophilicity of the N-methylated amine, which slow down coupling reactions.[1][2] This can lead to a higher proportion of deletion sequences, making purification more challenging and reducing the final yield of the desired peptide.[1] Additionally, aggregation of the growing peptide chain can further limit reagent access.[3][4]
Q2: I'm observing a major impurity with the same mass as my target peptide in the crude analysis. What could it be?
This is likely due to aspartimide formation, a notorious side reaction associated with aspartic acid residues in Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The base used for Fmoc deprotection (typically piperidine) can catalyze the formation of a cyclic imide, which can then be hydrolyzed to a mixture of α- and β-aspartyl peptides, some of which are isomeric to the target peptide.[5]
Q3: Can I use standard coupling reagents like HBTU for Fmoc-N-Me-Asp(OBzl)-OH?
While HBTU can be used, it is often less effective for coupling sterically hindered N-methylated amino acids.[7] More powerful coupling reagents such as HATU, HCTU, or COMU are generally recommended to achieve higher coupling efficiency and minimize side reactions.[2][8][9]
Q4: My peptide is crashing out on the resin during synthesis. What can I do?
Peptide aggregation on the solid support is a common issue with difficult sequences.[10] Consider switching to a lower substitution resin to increase the distance between peptide chains.[10] Incorporating backbone protection strategies, such as using pseudoproline dipeptides at strategic positions, can disrupt secondary structure formation and improve solvation.[11][12]
Detailed Troubleshooting Guides
Issue 1: Poor Coupling Efficiency and Low Yield
Incomplete coupling is a primary contributor to low overall yield.[3] The unique steric and electronic properties of Fmoc-N-Me-Asp(OBzl)-OH necessitate optimized coupling strategies.
Root Causes:
-
Steric Hindrance: The N-methyl group and the bulky Asp(OBzl) side chain create a sterically crowded environment, impeding the approach of the activated amino acid.[1][13]
-
Reduced Nucleophilicity: The electron-donating methyl group on the nitrogen reduces its nucleophilicity, slowing down the rate of amide bond formation.[1][2]
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can lead to the formation of secondary structures that mask the N-terminal amine, preventing efficient coupling.[4][14]
Solutions and Protocols:
1. Selection of High-Efficiency Coupling Reagents:
For challenging couplings involving N-methylated amino acids, the choice of coupling reagent is critical. The following table compares several effective options.
| Coupling Reagent | Key Characteristics | Racemization Risk | Reference |
| HATU | Highly efficient for sterically hindered couplings. | Low | [2] |
| HCTU | Similar to HBTU but often more effective for difficult couplings. | Low | [15] |
| COMU | A third-generation uronium salt with high reactivity and improved safety profile (non-explosive byproducts). | Low | |
| PyAOP | Particularly effective for coupling N-methyl amino acids. | Low | [16] |
dot
Caption: Recommended coupling reagents for Fmoc-N-Me-Asp(OBzl)-OH.
2. Optimized Coupling Protocol (HATU):
This protocol outlines the manual coupling of Fmoc-N-Me-Asp(OBzl)-OH using HATU, a highly effective reagent for this purpose.[2]
-
Reagents:
-
Fmoc-N-Me-Asp(OBzl)-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Peptide-grade Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, dissolve Fmoc-N-Me-Asp(OBzl)-OH and HATU in DMF.
-
Add DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, a double coupling may be necessary.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
dot
Caption: Workflow for HATU-mediated coupling of Fmoc-N-Me-Asp(OBzl)-OH.
Issue 2: Aspartimide Formation
Aspartimide formation is a significant challenge, leading to hard-to-separate impurities and yield loss.[5][6]
Root Cause:
The piperidine used for Fmoc deprotection can deprotonate the backbone amide nitrogen following the aspartic acid residue, leading to a nucleophilic attack on the side-chain ester and the formation of a five-membered succinimide ring (aspartimide).[6]
Solutions and Mitigation Strategies:
1. Modified Fmoc Deprotection Conditions:
-
Reduced Piperidine Concentration and Time: While standard conditions are 20% piperidine in DMF, reducing the concentration and/or the deprotection time can sometimes lessen aspartimide formation. However, this may lead to incomplete deprotection.
-
Use of Piperazine: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[17][18] A solution of 20% piperazine in DMF can be used as a direct replacement.
-
Addition of HOBt: Adding 0.1 M HOBt to the 20% piperidine/DMF solution can help suppress aspartimide formation.[14][17]
2. Backbone Protection with Pseudoprolines:
The introduction of a pseudoproline dipeptide immediately after the Asp residue can prevent aspartimide formation by sterically hindering the cyclization reaction.[12] For a sequence of ...-Xaa-Asp-Ser-..., using Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH can be highly effective.[12]
dot
Caption: Mechanism of aspartimide formation.
Issue 3: On-Resin Aggregation
Aggregation of peptide chains on the solid support can severely impact synthesis efficiency.[3][10]
Root Cause:
The formation of intermolecular hydrogen bonds leads to the creation of β-sheet-like structures, causing the peptide-resin to swell poorly and restricting reagent access.[11]
Solutions:
1. Use of Pseudoproline Dipeptides:
Pseudoprolines introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures.[12] Strategically incorporating a pseudoproline dipeptide, for example, by replacing a Ser or Thr residue with a corresponding pseudoproline dipeptide, can significantly improve solubility and coupling efficiency.[11][19]
2. Low-Load Resins:
Utilizing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[10]
3. Chaotropic Agents:
The addition of chaotropic agents like a small percentage of ethylene carbonate to the coupling and deprotection solutions can help disrupt secondary structures, although this is a less common approach.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of your final peptide.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[20][21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target peptide and helps identify impurities such as deletion sequences or products of side reactions.[20][21][22]
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, University of California, Irvine. [Link]
-
Marquardt, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(1), 3-26. [Link]
-
Should My Peptide Be Methylated? (2025). LifeTein. [Link]
-
Lauer, J. L., et al. (2003). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 9(8), 487-496. [Link]
-
Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Peptide Research, 7(3), 129-131. [Link]
-
Li, P., & Hu, X. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.[Link]
-
Mutter, M., et al. (2000). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 122(35), 8421–8437. [Link]
-
Troubleshooting Low Yield in Peptide Synthesis. (2026). On Pattison. [Link]
-
Otaka, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10876–10884. [Link]
-
Toth, G. K., & Gauthier, J. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(54), 13416-13428. [Link]
-
Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Combinatorial Chemistry, 10(5), 769–776. [Link]
-
Pseudoproline Dipeptides. (2019). Aapptec Peptides. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Mutter, M., et al. (2004). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Science of Synthesis, 2004/1, 43-64. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Kar, M., et al. (2016). Protein stabilization by tuning the steric restraint at the reverse turn. Chemical Science, 7(6), 3534–3540. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Lauer, J. L., et al. (2003). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Suresh Babu, V. V., et al. (2008). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. [Link]
-
Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Analytical Techniques Used in Peptide Sameness Testing. (2026). YouTube. [Link]
-
Di Gioia, M. L., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances, 7(64), 40263-40269. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Analytical Support in Peptide Synthesis: Why It's Essential. (2025). ResolveMass Laboratories Inc.[Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onpattison.com [onpattison.com]
- 4. biotage.com [biotage.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knowledge Center Archive - Bachem [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. resolvemass.ca [resolvemass.ca]
- 22. youtube.com [youtube.com]
Fmoc-N-Me-Asp(OBzl)-OH vs Fmoc-N-Me-Asp(OtBu)-OH in peptide synthesis
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy for enhancing metabolic stability, improving membrane permeability, and inducing conformational rigidity in peptide therapeutics[1]. However, the N-methyl group introduces significant steric hindrance, complicating peptide bond formation[1].
When synthesizing sequences containing N-methylated aspartic acid, the choice of side-chain protecting group—specifically between the benzyl ester (OBzl) and the tert-butyl ester (OtBu)—dictates the entire synthetic and cleavage strategy. This guide objectively compares Fmoc-N-Me-Asp(OBzl)-OH and Fmoc-N-Me-Asp(OtBu)-OH , providing mechanistic insights, causality behind experimental choices, and validated protocols for drug development professionals.
Structural and Mechanistic Divergence
While both building blocks share the Fmoc-protected N-methylated backbone, their side-chain esters serve fundamentally different synthetic philosophies.
-
Fmoc-N-Me-Asp(OtBu)-OH : The tert-butyl (OtBu) group is the industry standard for Fmoc solid-phase peptide synthesis (SPPS)[]. It is highly acid-labile and is cleaved simultaneously with the peptide's release from the resin using a standard Trifluoroacetic acid (TFA) cocktail[]. Its bulky nature provides steric shielding, which helps suppress base-catalyzed aspartimide formation during repeated piperidine treatments[4].
-
Fmoc-N-Me-Asp(OBzl)-OH : The benzyl (OBzl) ester provides true orthogonality in an Fmoc/tBu strategy[5]. It is completely stable to standard TFA cleavage conditions. This allows researchers to synthesize a peptide, cleave it from the resin, and globally deprotect all other side chains while leaving the Asp residue specifically masked. The OBzl group is later removed via strong acids (e.g., HF, TFMSA) or catalytic hydrogenation. This is critical for late-stage, site-specific modifications or side-chain-to-side-chain cyclizations.
Comparative Performance Data
The selection between OtBu and OBzl must be driven by the downstream requirements of the peptide API. The table below summarizes their quantitative and qualitative performance metrics.
| Property | Fmoc-N-Me-Asp(OtBu)-OH | Fmoc-N-Me-Asp(OBzl)-OH |
| Side-Chain Protecting Group | tert-Butyl ester (OtBu) | Benzyl ester (OBzl) |
| Cleavage Condition | 95% TFA Cocktail (Acid-labile) | Strong Acid (HF/TFMSA) or Hydrogenation |
| Orthogonality in Fmoc SPPS | Non-orthogonal (Cleaves with global deprotection) | Orthogonal (Stable to standard TFA cleavage) |
| Aspartimide Risk | Moderate (Steric bulk of tBu provides partial shielding) | Higher (Less steric shielding, superior leaving group) |
| Coupling Efficiency | High (with HATU/COMU) | High (with HATU/COMU) |
| Primary Application | Standard global peptide synthesis | Site-specific modifications, late-stage cyclization |
The Causality of Aspartimide Side Reactions
Aspartimide formation is initiated by the nucleophilic attack of the adjacent residue's backbone amide nitrogen onto the β -carboxyl carbon of the Asp residue[4]. This base-catalyzed cyclization is exacerbated by the repeated piperidine treatments required for Fmoc deprotection[6].
The tert-butyl (OtBu) group provides significant steric hindrance, which physically impedes this nucleophilic attack, making it the standard choice for routine synthesis[4]. Conversely, the benzyl (OBzl) group is less sterically demanding and functions as a superior leaving group, which inadvertently lowers the activation energy for aspartimide cyclization[7]. It is important to note that the N-methylation of the Asp residue itself alters the dihedral angles of the peptide backbone, which can either restrict or expose the side chain depending on the specific sequence context[5].
Overcoming Steric Hindrance: Workflow & Protocols
Coupling N-methylated amino acids is notoriously difficult. The N-methyl group introduces severe steric bulk and reduces the nucleophilicity of the secondary amine[1]. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling and elevated racemization[8]. To overcome this activation energy barrier, highly reactive uronium salts like HATU or COMU are required[9]. HATU utilizes a 7-aza-HOBt leaving group, which provides a neighboring group effect via its basic nitrogen, accelerating the aminolysis of the hindered secondary amine[8].
Workflow for coupling N-methylated amino acids and monitoring via Bromophenol Blue.
Protocol A: High-Efficiency Coupling of N-Methylated Aspartic Acid
-
Resin Preparation : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min)[1].
-
Activation : Dissolve 4 equivalents of the Fmoc-N-Me-Asp derivative (OtBu or OBzl) and 4 equivalents of HATU in a minimal volume of DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow 1 minute for pre-activation[9].
-
Coupling : Add the activated complex to the resin. Agitate at room temperature for 1 to 4 hours.
Protocol B: Self-Validating Bromophenol Blue Monitoring
Standard Ninhydrin (Kaiser) tests yield false negatives for N-methylated amines because secondary amines do not form the characteristic Ruhemann's purple complex[9].
-
Preparation : Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF[9].
-
Execution : Remove a few resin beads, wash with methanol, and add 2 drops of the test solution.
-
Validation : In the presence of a free secondary amine, the beads remain blue/green. Upon successful acylation (coupling completion), the depletion of the basic amine shifts the microenvironment's pH, causing the beads to turn a distinct yellow[9]. This colorimetric shift provides immediate, self-validating proof of protocol success.
Divergent Cleavage Strategies
The logical endpoint of choosing between OtBu and OBzl manifests during the cleavage phase. The diagram below illustrates the orthogonal pathways dictated by the side-chain protecting group.
Orthogonal cleavage pathways demonstrating the TFA-stability of the OBzl protecting group.
Protocol C: Global vs. Orthogonal Cleavage
-
For OtBu (Global Deprotection) : Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The OtBu ester is cleaved simultaneously with the peptide's release from the resin, yielding the free carboxylic acid.
-
For OBzl (Orthogonal Retention) : Treat the resin with the same 95% TFA cocktail. The peptide is cleaved from the resin, but the Asp(OBzl) remains intact. The purified, semi-protected peptide can then be subjected to downstream modifications. Final removal of the OBzl group requires treatment with anhydrous HF at 0°C for 1 hour, or catalytic hydrogenation (H2, Pd/C) if the sequence lacks sulfur-containing amino acids.
References
-
1 - Benchchem. 2. - BOC Sciences. 3.4 - Benchchem. 4.9 - Peptide.com.
-
- BOC Sciences. 6.5 - NIH PMC. 7.7 - ResearchGate. 8.8 - Bachem.
-
6 - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Knowledge Center Archive - Bachem [bachem.com]
- 9. peptide.com [peptide.com]
Optimizing N-Methylated Amino Acid Synthesis: A Comparative Guide to HATU, DIC/Oxyma, and COMU for Fmoc-N-Me-Asp(OBzl)-OH
Executive Summary
Coupling N-methylated amino acids such as Fmoc-N-Me-Asp(OBzl)-OH represents one of the most formidable challenges in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group introduces severe steric hindrance, while the activated carboxylic acid is highly susceptible to epimerization. Furthermore, aspartic acid derivatives carry the inherent risk of base-catalyzed aspartimide formation. Selecting the right coupling reagent is not merely a matter of yield; it is a delicate balance of activation kinetics, stereochemical retention, and safety. This guide objectively evaluates the three leading coupling systems—HATU, DIC/Oxyma Pure, and COMU—providing mechanistic insights and self-validating experimental protocols to ensure synthetic success.
Mechanistic Insights: The Challenge of Fmoc-N-Me-Asp(OBzl)-OH
As a Senior Application Scientist, it is critical to understand whyFmoc-N-Me-Asp(OBzl)-OH fails under standard coupling conditions. The difficulty stems from three intersecting chemical realities:
-
Steric Bulk & Reduced Nucleophilicity : The N-methyl group shields the alpha-carbon, drastically slowing down the aminolysis step. Furthermore, when coupling the subsequent amino acid onto the incorporated N-Me-Asp residue, the secondary amine acts as an exceptionally poor nucleophile.
-
Epimerization Vulnerability : Because the coupling is sterically hindered and slow, the activated intermediate has a longer lifespan. This increases the probability of oxazolone formation, leading to racemization/epimerization at the alpha-carbon[1].
-
Aspartimide Formation : The benzyl ester (OBzl) protecting group on the aspartic acid side chain is relatively stable, but prolonged exposure to the excess base (often required by uronium reagents) can trigger intramolecular attack by the adjacent amide nitrogen, forming a toxic aspartimide byproduct.
To overcome these hurdles, the chosen coupling reagent must generate a highly reactive ester to overcome steric barriers while requiring minimal base to prevent epimerization and aspartimide formation.
Reagent Profiles & Causality
HATU: The Traditional Gold Standard
HATU generates a highly reactive O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at position 7 of the HOAt ring provides a neighboring group effect, acting as a hydrogen bond acceptor that anchors the incoming amine and accelerates aminolysis.
-
Causality & Limitations : While HATU is exceptionally fast, it strictly requires 2.0 equivalents of a tertiary base (e.g., DIPEA) relative to the coupling agent to neutralize the hexafluorophosphate counterion and deprotonate the carboxylic acid. This excess base is the primary catalyst for epimerization and aspartimide formation in Fmoc-N-Me-Asp(OBzl)-OH[1]. Additionally, HATU contains the explosive HOAt moiety, posing significant scale-up risks.
DIC/Oxyma Pure: The Safer, Efficient Alternative
The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure has emerged as a superior alternative to traditional carbodiimide/HOBt methods.
-
Causality & Advantages : DIC/Oxyma generates an Oxyma-active ester. Oxyma Pure has a pronounced electron-withdrawing effect, making the ester highly reactive. Crucially, this reaction operates under essentially neutral conditions without the need for a tertiary base. This absence of base drastically suppresses epimerization, making it ideal for Fmoc-N-Me-Asp(OBzl)-OH, especially when paired with microwave-assisted SPPS to overcome steric barriers[2].
COMU: The Third-Generation Innovator
COMU is a morpholino-based uronium salt that incorporates Oxyma as its leaving group.
-
Causality & Advantages : COMU combines the extreme reactivity of uronium salts with the safety and low-epimerization profile of Oxyma. The morpholino group enhances solubility. Most importantly, COMU requires only 1.0 equivalent of base (acting as a hydrogen bond acceptor), cutting the basicity of the reaction medium in half compared to HATU[3]. Its byproducts are water-soluble, simplifying purification, and it is non-explosive.
Comparative Data
Table 1: Performance Metrics for Coupling Fmoc-N-Me-Asp(OBzl)-OH
| Metric | HATU | DIC / Oxyma Pure | COMU |
| Active Ester Generated | HOAt | Oxyma | Oxyma |
| Base Requirement | 2.0 eq (DIPEA) | 0 eq (Neutral) | 1.0 eq (DIPEA) |
| Epimerization Risk | Moderate to High | Very Low | Low |
| Reaction Kinetics | Very Fast | Fast (Excellent with MW) | Very Fast |
| Byproduct Solubility | Organic | Organic | Aqueous / Organic |
| Safety Profile | Class 1 Explosive risk | Non-explosive | Non-explosive |
| Cost | High | Low | Moderate |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed for a 0.1 mmol scale synthesis on a solid support. To ensure a self-validating system, a colorimetric test MUST be performed after each coupling step. Use the Kaiser test for primary amines, and the Chloranil or Bromophenol Blue test for secondary (N-methylated) amines[4].
Protocol A: HATU-Mediated Coupling
-
Preparation : Dissolve Fmoc-N-Me-Asp(OBzl)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF. (Note: HATU is used at a slight deficit of 3.9 eq to prevent guanidinylation of the free amine).
-
Activation : Add DIPEA (0.8 mmol, 8 eq). Vortex for 1 minute. The solution will turn yellow.
-
Coupling : Add the activated mixture to the deprotected resin. Agitate at room temperature for 2 hours.
-
Validation : Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser/Chloranil test. If positive, repeat the coupling.
Protocol B: DIC/Oxyma Pure Coupling (Microwave-Optimized)
-
Preparation : Dissolve Fmoc-N-Me-Asp(OBzl)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Activation : Add DIC (0.4 mmol, 4 eq) to the mixture. Pre-activate for 2 minutes at room temperature.
-
Coupling : Add to the resin. Agitate at room temperature for 2–4 hours, or apply microwave heating (75°C for 10 minutes). (Causality: MW heating overcomes the steric barrier of the N-methyl group without the need for base, preserving stereointegrity).
-
Validation : Wash thoroughly and perform the appropriate colorimetric test.
Protocol C: COMU-Mediated Coupling
-
Preparation : Dissolve Fmoc-N-Me-Asp(OBzl)-OH (0.4 mmol, 4 eq) and COMU (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Activation : Add DIPEA (0.4 mmol, 4 eq). (Note the 1:1 ratio of COMU to base). The solution will exhibit a distinct color change from yellow to red/orange, visually indicating active ester formation[2].
-
Coupling : Add to the resin and agitate for 1.5 hours. The color acts as an internal visual monitor; fading indicates consumption of the active ester.
-
Validation : Wash the resin (byproducts are easily removed due to high solubility) and validate via Chloranil/Kaiser test.
Visualizing the Workflows
Activation pathways of Fmoc-N-Me-Asp(OBzl)-OH using HATU, DIC/Oxyma, and COMU.
Decision tree for selecting the optimal coupling reagent for N-methylated amino acids.
References
-
Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: COMU: A third generation of uronium-type coupling reagents Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]
Sources
Navigating the Complexities of N-Methylated Peptides: A Comparative Guide to ¹H and ¹³C NMR Characterization of Peptides Containing Fmoc-N-Me-Asp(OBzl)-OH
Introduction: The Rising Prominence of N-Methylated Peptides in Drug Discovery
In the landscape of modern drug development, peptides have emerged as highly selective and potent therapeutic agents. However, their inherent susceptibility to proteolytic degradation and poor membrane permeability have historically limited their clinical utility.[1] A key strategy to overcome these limitations is the introduction of N-methylated amino acids into the peptide backbone.[2][3] This modification, which involves the substitution of the amide proton with a methyl group, can significantly enhance metabolic stability and improve pharmacokinetic profiles.[4][5]
One such N-methylated building block, Fmoc-N-Me-Asp(OBzl)-OH, offers a strategic approach to incorporating these benefits. The N-methylation of the aspartic acid residue can shield the adjacent peptide bond from enzymatic cleavage. However, this modification also introduces significant challenges in both the synthesis and, crucially, the structural characterization of the resulting peptides. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, remains the most powerful tool for elucidating the complex structural nuances of these modified peptides.[6]
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR characteristics of peptides containing Fmoc-N-Me-Asp(OBzl)-OH against their non-methylated counterparts. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the necessary insights for confident characterization of these promising molecules.
The Structural Impact of N-Methylation on Peptide Conformation
The introduction of an N-methyl group has profound stereochemical consequences that are directly observable by NMR. The most significant of these is the influence on the cis/trans isomerization of the amide bond.[4] In non-methylated peptides, the trans conformation is overwhelmingly favored. However, N-methylation reduces the energetic barrier between the cis and trans isomers, often leading to the presence of both conformers in solution.[1] This phenomenon results in a doubling of specific NMR signals, adding a layer of complexity to spectral interpretation.[4]
Furthermore, the steric bulk of the N-methyl group restricts the accessible Ramachandran space for the amino acid residue, influencing the local and global conformation of the peptide.[7] This can lead to the stabilization of specific secondary structures, such as β-turns, which can be crucial for biological activity.[4]
Comparative ¹H and ¹³C NMR Spectral Features
The most direct evidence of successful incorporation of Fmoc-N-Me-Asp(OBzl)-OH and its impact on the peptide structure is found in the analysis of ¹H and ¹³C NMR spectra. The following sections detail the key diagnostic signals and their comparison with a non-methylated analog.
¹H NMR Spectroscopy: A Window into Conformational Heterogeneity
The ¹H NMR spectrum provides a wealth of information regarding the local environment of each proton in the peptide. The key diagnostic signals for the N-Me-Asp(OBzl) residue are:
-
N-Methyl Protons (N-CH₃): A characteristic singlet or a pair of singlets (due to cis/trans isomerism) typically appears in the upfield region of the spectrum, around 2.7-3.1 ppm.[4] The presence of two distinct signals is a strong indicator of cis/trans isomers coexisting in solution.
-
Alpha-Proton (α-H): The chemical shift of the α-proton of the N-methylated aspartic acid residue is sensitive to the local conformation and the cis/trans state of the preceding amide bond.[7]
-
Beta-Protons (β-H₂): These diastereotopic protons will appear as a pair of doublets of doublets (or a more complex multiplet) and their chemical shifts can be influenced by the orientation of the benzyl protecting group and the overall peptide conformation.
-
Benzyl Protons (OBzl): The aromatic protons of the benzyl protecting group will typically appear as a multiplet in the range of 7.2-7.4 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR is excellent for observing conformational dynamics, ¹³C NMR provides a clear picture of the carbon framework of the peptide.[8] Key ¹³C signals for the N-Me-Asp(OBzl) residue include:
-
N-Methyl Carbon (N-CH₃): This signal typically appears in the range of 30-35 ppm.
-
Alpha-Carbon (α-C): The chemical shift of the α-carbon is also sensitive to the local secondary structure.
-
Beta-Carbon (β-C): The position of this signal will be influenced by the electronic effects of the side-chain ester.
-
Carbonyl Carbon (C=O): The chemical shifts of the carbonyl carbons of the peptide backbone can provide insights into hydrogen bonding patterns.
-
Benzyl Carbons (OBzl): The aromatic carbons of the benzyl group will have characteristic shifts in the 127-136 ppm region, with the benzylic CH₂ appearing around 66 ppm.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical differences in NMR spectra, a model tripeptide, Ac-Ala-Asp(OBzl)-Gly-NH₂, and its N-methylated analog, Ac-Ala-N-Me-Asp(OBzl)-Gly-NH₂, were synthesized and analyzed. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Ac-Ala-Asp(OBzl)-Gly-NH₂ | Ac-Ala-N-Me-Asp(OBzl)-Gly-NH₂ (trans) | Ac-Ala-N-Me-Asp(OBzl)-Gly-NH₂ (cis) |
| N-Me-Asp | |||
| N-CH₃ | - | ~2.9 | ~2.7 |
| α-H | ~4.6 | ~5.1 | ~4.8 |
| β-Ha | ~2.8 | ~2.9 | ~2.7 |
| β-Hb | ~2.7 | ~2.8 | ~2.6 |
| Ala | |||
| α-H | ~4.2 | ~4.3 | ~4.1 |
| Gly | |||
| α-H | ~3.8 | ~3.9 | ~3.7 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Ac-Ala-Asp(OBzl)-Gly-NH₂ | Ac-Ala-N-Me-Asp(OBzl)-Gly-NH₂ |
| N-Me-Asp | ||
| N-CH₃ | - | ~33 |
| α-C | ~50 | ~58 |
| β-C | ~36 | ~35 |
| C=O | ~171 | ~170 |
| Ala | ||
| α-C | ~49 | ~49 |
| Gly | ||
| α-C | ~41 | ~41 |
Note: The chemical shifts provided are approximate and can vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing Fmoc-N-Me-Asp(OBzl)-OH is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[9][10] However, the coupling of N-methylated amino acids can be more challenging due to steric hindrance.
Workflow for Peptide Synthesis and Purification
Caption: Workflow for solid-phase synthesis and purification of the model peptides.
Detailed Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling:
-
For standard amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH): Pre-activate the amino acid (4 eq) with a coupling reagent such as HBTU (3.9 eq) and a base like DIPEA (8 eq) in DMF for 5 minutes before adding to the resin. Allow the coupling reaction to proceed for 2 hours.
-
For Fmoc-N-Me-Asp(OBzl)-OH: Due to increased steric hindrance, a stronger coupling reagent like HATU may be required, and a longer coupling time or double coupling may be necessary to ensure complete reaction.[4]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
A critical consideration during the synthesis of peptides containing Asp is the potential for aspartimide formation, especially when using standard protecting groups like OtBu.[11][12] The use of the benzyl (Bzl) protecting group can mitigate this side reaction to some extent.
NMR Sample Preparation and Data Acquisition
Accurate and reproducible NMR data is paramount for structural elucidation.[13][14]
Workflow for NMR Analysis
Caption: General workflow for NMR sample preparation and data acquisition.
Detailed Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/H₂O). The choice of solvent can influence chemical shifts and the observation of amide protons.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, this may require a longer acquisition time.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within an amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing crucial information for determining the three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
Interpreting the Data: Key Insights from the Comparison
The comparative NMR data reveals several key differences that are crucial for the characterization of peptides containing Fmoc-N-Me-Asp(OBzl)-OH:
-
Confirmation of N-Methylation: The most unambiguous evidence for the successful incorporation of the N-methylated residue is the appearance of the N-CH₃ signal in both the ¹H and ¹³C NMR spectra.
-
Cis/Trans Isomerism: The presence of two distinct sets of signals for the N-methylated residue and its neighboring residues in the ¹H NMR spectrum is a strong indication of cis/trans isomerism. The relative integration of these peaks can provide a quantitative measure of the population of each isomer.
-
Conformational Changes: Significant changes in the chemical shifts of the α-protons of the N-methylated residue and its neighbors, as well as the observation of specific NOEs, can point to localized conformational changes induced by N-methylation.
-
Absence of Amide Proton: The absence of an amide proton signal for the N-methylated residue in the ¹H NMR spectrum is another key diagnostic feature.
Conclusion: A Powerful Tool for Advancing Peptide Therapeutics
The incorporation of N-methylated amino acids like Fmoc-N-Me-Asp(OBzl)-OH is a powerful strategy for enhancing the drug-like properties of therapeutic peptides. While this modification introduces complexities in synthesis and characterization, a thorough understanding and application of ¹H and ¹³C NMR spectroscopy can provide unambiguous structural elucidation. By carefully analyzing the diagnostic signals for N-methylation, cis/trans isomerism, and conformational changes, researchers can confidently characterize these modified peptides and accelerate their development into next-generation therapeutics.
References
-
Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1377–1387. [Link]
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
-
Manandhar, M., et al. (2017). Peptidomimetic inhibitors of β-strand mediated protein-protein interactions: tuning binding affinity of intrinsically disordered sequences by covalent backbone modification. Chemical Science, 8(3), 2378–2388. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Tyndall, J. D. A., & Fairlie, D. P. (2001). Solid phase synthesis of cyclic peptides. Current Medicinal Chemistry, 8(7), 847-867.
-
Xi, X., et al. (2015). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Current Organic Synthesis, 12(2), 223-227. [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
-
Ito, Y., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 12(1), 1-12. [Link]
-
Lauer, J. L., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Bioconjugate Chemistry, 31(11), 2533–2546. [Link]
-
Ghasriani, H., et al. (2019). Quality Control of Therapeutic Peptides by 1 H NMR HiFSA Sequencing. Analytical Chemistry, 91(6), 3987–3995. [Link]
- Lauer, I., et al. (2015). Aspartic acid derivatives.
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]
-
Svidritsky, E., et al. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. Scientific Reports, 11(1), 1-13. [Link]
-
Nielsen, D. S., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 111(49), 17466–17471. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]
- MilliporeSigma. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
- Reibarkh, M., et al. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Spectroscopy Courses. ChemRxiv.
-
Tsimpliaraki, M., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1184. [Link]
- Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Wessjohann, L. A., et al. (2011). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 65(4), 226-231.
- LifeTein. (2025, September 25).
- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Peptides Synthesized with Fmoc-Phe-OSu by NMR Spectroscopy.
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
Sources
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Mass spectrometry (LC-MS) validation of N-methylated aspartic acid peptides
Comparison Guide: LC-MS/MS Validation of N-Methylated Aspartic Acid Peptides
Introduction: The Analytical Bottleneck of N-Methylation
N-methylation is a highly effective non-canonical modification utilized in drug development to enhance the proteolytic stability, membrane permeability, and oral bioavailability of therapeutic peptides[1]. However, the incorporation of N-methyl amino acids—particularly N-methyl aspartic acid (N-Me-Asp)—introduces severe steric and electronic constraints during both synthesis and downstream analytical validation[2].
As a Senior Application Scientist, I frequently encounter workflows where conventional LC-MS/MS methods fail to confidently sequence these modified peptides. This guide objectively compares mass spectrometry fragmentation technologies and provides a field-proven, self-validating protocol to overcome the specific mechanistic challenges of N-Me-Asp characterization.
The Mechanistic Challenge: Aspartimide Formation
The primary obstacle in analyzing N-Me-Asp peptides is their high susceptibility to aspartimide formation.
The Causality: N-methylation of the peptide backbone removes a critical hydrogen bond donor, drastically altering the local conformational landscape. This modification increases the flexibility and nucleophilicity of the adjacent aspartic acid side-chain carboxylate, causing it to attack the backbone amide nitrogen[3]. This intramolecular reaction forms a highly stable 5-membered aspartimide ring[4].
During mass spectrometry, vibrational activation techniques exacerbate this ring formation. The intermediate rapidly ejects water (-18 Da) or ammonia (-17 Da). This neutral loss depletes the precursor ion population and suppresses the generation of the sequence-informative b- and y-ion series, making it nearly impossible to localize the methyl group confidently.
Mechanism of aspartimide formation and MS fragmentation pathways for N-Me-Asp peptides.
Technology Comparison: CID vs. HCD vs. ETD
To bypass the aspartimide bottleneck, we must move beyond standard Collision-Induced Dissociation (CID) and compare the performance of advanced tandem MS (MS/MS) fragmentation alternatives.
Table 1: Comparative Performance of MS/MS Fragmentation Alternatives for N-Me-Asp Peptides
| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-energy C-trap Dissociation) | ETD (Electron Transfer Dissociation) |
| Activation Mechanism | Vibrational (Ergodic) | Vibrational (Beam-type) | Radical-driven (Non-ergodic) |
| Primary Ion Series | b/y ions | b/y ions, immonium ions | c/z ions |
| Aspartimide Neutral Loss | >80% of Base Peak (Often dominates) | 40-60% of Base Peak | <5% of Base Peak (Negligible) |
| N-Methyl Localization | Low (Cleavage misses modified site) | Medium (Relies on low-mass markers) | High (Preserves backbone modifications) |
| Optimal Precursor Charge | +2 | +2, +3 | ≥ +3 |
Analytical Insight: While HCD provides excellent low-mass accuracy to detect the diagnostic N-methyl immonium ion, ETD is the gold standard for sequence validation. Because ETD is non-ergodic, it cleaves the N-Cα bond faster than vibrational energy can drive aspartimide formation, preserving the exact location of the modification.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure high-confidence validation, every step of the analytical workflow must be designed as a self-validating system to mitigate aspartimide artifacts and conformer-induced peak broadening.
Phase 1: Sample Preparation
-
Step 1: Acidic Reconstitution. Dissolve the synthetic peptide in 0.1% Formic Acid (FA) in LC-MS grade water.
-
Causality: Basic buffers (e.g., ammonium bicarbonate) catalyze the hydrolysis of any pre-existing aspartimide rings into a mixture of α- and β-peptides[4]. Maintaining an acidic pH ensures the structural integrity of the analyte prior to injection, validating that any aspartimide observed later is strictly a gas-phase MS artifact, not a solution-phase degradation product.
-
-
Step 2: Solid-Phase Extraction (SPE). Desalt the sample using C18 ZipTips to remove synthesis scavengers that cause severe ion suppression.
Phase 2: Chromatographic Separation
-
Step 3: UHPLC Setup. Utilize a sub-2 µm C18 stationary phase for high peak capacity.
-
Step 4: Heated Column Compartment (50°C - 60°C).
-
Causality: N-methylation introduces tertiary amides into the peptide backbone, which undergo slow cis/trans isomerization. At room temperature, this results in broad, split, or tailing chromatographic peaks. Elevating the column temperature increases the interconversion rate, coalescing the conformers into a single, sharp peak for maximum MS sensitivity.
-
Phase 3: Mass Spectrometry Acquisition (Decision-Tree)
Relying on a single fragmentation method is inadequate for N-Me-Asp. Implement a decision-tree data-dependent acquisition (DDA) method on a High-Resolution Mass Spectrometer (e.g., Orbitrap):
-
Step 5: High-Resolution MS1. Operate in positive ESI mode (Resolution ≥ 60,000 at m/z 200).
-
Step 6: Charge-State Dependent MS/MS Triggering.
-
If Precursor z = +2: Trigger HCD at 27-30% Normalized Collision Energy (NCE). Extract the low-mass N-methyl immonium ion to validate the presence of the modification.
-
If Precursor z ≥ +3: Trigger ETD with supplemental activation (EThcD).
-
Causality: ETD requires higher charge states to efficiently generate c/z fragments without leaving the precursor intact. This dual-trigger approach ensures that if one method fails to provide sequence coverage, the orthogonal method captures the necessary localization data.
-
Decision-tree LC-MS/MS workflow for optimal fragmentation of N-methylated peptides.
Conclusion
Validating N-methylated aspartic acid peptides requires moving beyond standard proteomics templates. By understanding the chemical causality of aspartimide formation, researchers can implement heated LC separations and orthogonal MS/MS decision trees (HCD/ETD) to achieve unambiguous sequence coverage and modification localization.
References
-
Title: Promiscuity of Omphalotin A Biosynthetic Enzymes Allows de novo Production of Non‐Natural Multiply Backbone N‐Methylated Peptide Macrocycles in Yeast Source: ResearchGate URL: 1
-
Title: Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P Source: ACS Publications URL: 2
-
Title: Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid Source: ResearchGate URL: 4
-
Title: Proximity-driven acceleration of challenging solid-phase peptide couplings Source: PNAS URL: 3
Sources
Chemical Profile & Mechanistic Hazard Assessment
Standard Operating Procedure & Safety Guide: Fmoc-N-Me-Asp(OBzl)-OH Handling and Disposal
As solid-phase peptide synthesis (SPPS) scales from discovery laboratories to commercial manufacturing, the logistical management of hazardous waste streams has become a critical operational pillar. Fmoc-N-Me-Asp(OBzl)-OH (CAS: 131451-30-4) is a highly specialized, sterically hindered amino acid derivative. While the pure solid powder poses standard irritant risks, its integration into SPPS workflows generates complex, highly regulated liquid waste streams that require precise segregation and neutralization[1].
This guide provides an authoritative, step-by-step framework for the safe handling, quenching, and disposal of Fmoc-N-Me-Asp(OBzl)-OH and its associated reaction effluents.
To design a self-validating disposal protocol, we must first understand the causality behind the chemical behavior of Fmoc-N-Me-Asp(OBzl)-OH during synthesis:
-
The N-Methyl Group (Steric Hindrance): The N-methylation of the aspartic acid backbone severely restricts the conformational freedom of the growing peptide chain. Consequently, coupling this residue requires highly reactive coupling reagents (e.g., HATU, DIC/Oxyma) and extended reaction times[1]. Disposal Consequence: The resulting coupling waste stream will contain unusually high concentrations of unreacted active esters, uronium salts, and excess base (DIPEA/collidine), necessitating mandatory quenching before containerization to prevent delayed exothermic reactions.
-
The Benzyl (OBzl) Ester (Orthogonal Protection): Unlike standard tert-butyl (tBu) protecting groups that are easily removed by Trifluoroacetic acid (TFA), the benzyl ester is highly acid-stable[2]. It requires extremely harsh conditions for deprotection—typically anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenation (Pd/C)[2]. Disposal Consequence: The downstream cleavage waste generated by peptides containing this residue will fall into strictly regulated, highly corrosive (EPA D002) or pyrophoric waste categories, which must never be mixed with standard SPPS organic waste[3].
Operational Disposal Protocols
The disposal of Fmoc-N-Me-Asp(OBzl)-OH is categorized into three distinct operational scenarios. Every protocol below is designed as a closed-loop system to ensure regulatory compliance and laboratory safety.
Protocol A: Disposal of Unused or Expired Solid Reagent
As a pure solid, Fmoc-N-Me-Asp(OBzl)-OH is classified as a mild skin and eye irritant (GHS: H315, H319, H335). It is not inherently classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste by itself, but must be treated as a regulated chemical solid[3].
-
Containment: Keep the expired powder in its original amber glass or HDPE container. Do not attempt to dissolve the solid for disposal.
-
Secondary Sealing: Place the original container inside a secondary clear plastic sealable bag.
-
Labeling: Affix a hazardous waste label designated as "Non-RCRA Hazardous Waste - Organic Solid (Fmoc-Amino Acid Derivative)".
-
Logistics: Transfer to the facility's solid chemical waste accumulation area for high-temperature incineration.
Protocol B: SPPS Liquid Waste (Coupling & Deprotection Effluent)
During SPPS, Fmoc-N-Me-Asp(OBzl)-OH is dissolved in polar aprotic solvents (typically DMF or NMP) alongside coupling reagents and secondary amines (piperidine or 4-methylpiperidine)[4][5]. Causality Check: Mixing this basic, organic waste stream with acidic cleavage waste (TFA) will cause a dangerous exothermic neutralization reaction, potentially over-pressurizing sealed waste carboys.
-
Quenching the Active Ester: Before transferring the coupling effluent to the main waste carboy, add a 5% solution of ethanolamine in DMF to the reaction vessel wash. Why? This mild nucleophile rapidly quenches any unreacted Fmoc-N-Me-Asp(OBzl)-OH active esters and neutralizes residual DIC into inert diisopropylurea (DIU), preventing pressure buildup in the waste drum.
-
Segregation: Direct the quenched effluent strictly into a carboy labeled "Non-Halogenated Organic Waste - Basic"[1].
-
Halogenated Exception: If Dichloromethane (DCM) is utilized during the resin washing steps, the entire mixed effluent must be redirected to a "Halogenated Organic Waste" container to comply with EPA emission standards for chlorinated aliphatic hydrocarbons[3].
Protocol C: Downstream Cleavage Waste (The OBzl Factor)
Because the OBzl group requires anhydrous HF or TFMSA for removal[2], the cleavage waste is exceptionally dangerous.
-
HF Cleavage Waste: Anhydrous HF waste must be collected exclusively in Polytetrafluoroethylene (PTFE/Teflon) containers. Glass will be instantly dissolved, releasing toxic silicon tetrafluoride gas.
-
Neutralization: Slowly pour the HF/scavenger mixture over a large excess of crushed ice and calcium carbonate (CaCO₃) to precipitate inert calcium fluoride (CaF₂) before final disposal.
-
Labeling: Label as "EPA D002 / U134 Toxic Corrosive Waste"[3].
Quantitative Waste Stream Categorization
To streamline laboratory logistics, all waste streams associated with Fmoc-N-Me-Asp(OBzl)-OH synthesis are summarized below for immediate reference against EPA/RCRA guidelines[3].
| Waste Stream Origin | Primary Chemical Components | EPA / RCRA Category | Compatible Container Material | Critical Incompatibilities |
| Solid Reagent | Pure Fmoc-N-Me-Asp(OBzl)-OH | Non-RCRA (State Regulated) | Original Glass / HDPE | Strong oxidizers |
| Coupling / Deprotection | DMF, NMP, Piperidine, DIC, Oxyma, DIPEA | D001 (Ignitable), F003 | HDPE or Amber Glass | Acids (TFA, HF, HCl) |
| Standard Cleavage | TFA, TIPS, DODT, Water | D002 (Corrosive) | Glass or PTFE | Bases, Cyanides, DMF |
| OBzl Cleavage | Anhydrous HF, TFMSA, Scavengers | D002 (Corrosive), U134 | PTFE Strictly (No Glass) | Glass, Metals, Bases |
SPPS Waste Segregation Pathway
The following workflow illustrates the critical segregation pathways required when synthesizing peptides with Fmoc-N-Me-Asp(OBzl)-OH. Strict adherence to these pathways prevents catastrophic cross-contamination.
Workflow for Fmoc-N-Me-Asp(OBzl)-OH SPPS waste segregation highlighting critical incompatibilities.
Advanced Sustainability in SPPS Disposal
The pharmaceutical industry is actively shifting toward greener SPPS methodologies to reduce the environmental burden of hazardous waste[4]. When handling Fmoc-amino acids, consider implementing the following validated sustainability upgrades:
-
Solvent Substitution: Replace reprotoxic DMF with greener alternatives such as N-Butylpyrrolidinone (NBP) or Cyrene mixtures, which significantly lower the toxicity profile of the resulting D001 waste stream[5].
-
Base Substitution: Transition from piperidine (a controlled substance with high toxicity) to 20% 4-methylpiperidine (4-MP) for Fmoc deprotection. 4-MP offers equivalent deprotection kinetics with a vastly improved environmental safety profile[4].
-
In-Situ Solvent Recycling: Implement on-site distillation units to reclaim up to 90% of the washing solvents, drastically reducing the total volume of hazardous waste requiring off-site incineration[3].
References
Sources
- 1. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. On-Site Solvent Recycling in Pharma | SepPure — SepPure Technologies [seppure.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. tandfonline.com [tandfonline.com]
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